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Core Science & Biosynthesis

Foundational

Structural Elucidation & Analytical Profiling: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Topic: Chemical Structure Analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Content Type: Technical Reference Guide / Whitepaper Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure Analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Content Type: Technical Reference Guide / Whitepaper Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.

Executive Summary & Compound Significance

The molecule 2-(1-Amino-2-hydroxyethyl)-4-methylphenol (C₉H₁₃NO₂) represents a specialized "privileged scaffold" in medicinal chemistry. Structurally, it fuses a p-cresol core with an ortho-positioned ethanolamine side chain. This specific geometry creates a unique intramolecular hydrogen-bonding network that distinguishes it from its para-substituted regioisomers (such as the octopamine/synephrine class).

This guide provides a definitive workflow for the structural characterization of this entity. Unlike standard catalog reagents, this compound often appears as a critical intermediate in the synthesis of benzoxazine heterocycles or as a degradation impurity in saligenin-based β₂-agonists (e.g., Levalbuterol, Salbutamol). Its analysis requires a rigorous orthogonal approach to resolve its chiral center and potential for rotameric exchange.

Theoretical Structural Framework

Before instrumental analysis, we must establish the connectivity logic. The molecule consists of two distinct spin systems coupled to a central aromatic core.

Molecular Connectivity Breakdown
  • System A (Aromatic Core): A 1,2,4-trisubstituted benzene ring. The 4-methyl group breaks symmetry, creating a specific coupling pattern for the three aromatic protons.

  • System B (Aliphatic Side Chain): An ABX spin system. The chiral center at C1' (carrying the amine) makes the adjacent methylene protons (C2'-H) diastereotopic . They will not appear as a simple doublet but as a complex multiplet (dd or ddd) due to magnetic inequivalence.

  • System C (Labile Protons): Three exchangeable protons (Phenolic -OH, Aliphatic -OH, Amine -NH₂).

Visualization: Analytical Logic Flow

The following diagram outlines the decision tree for confirming this structure, moving from mass-based identification to stereochemical resolution.

AnalyticalStrategy Start Crude Isolate / Sample MS HRMS (ESI+) Confirm Formula C9H13NO2 Start->MS Frag MS/MS Fragmentation Verify Side Chain (-CH2OH loss) MS->Frag Structural Fingerprint NMR_1D 1H NMR (DMSO-d6) Identify ABX System MS->NMR_1D Mass Confirmed NMR_2D HSQC/HMBC Link Side Chain to Ring C2 NMR_1D->NMR_2D Connectivity Check Chiral Chiral HPLC Enantiomeric Excess (ee%) NMR_2D->Chiral Final Purity

Figure 1: Orthogonal analytical workflow for complete structural elucidation.

Mass Spectrometry Profiling (LC-MS/MS)

Mass spectrometry provides the first line of evidence. The fragmentation pattern of amino-phenols is predictable and serves as a self-validating check.

Ionization & Fragmentation Mechanics
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode). The primary amine is easily protonated.

  • Parent Ion: [M+H]⁺ = m/z 168.10.

Critical Fragmentation Pathway: Unlike simple phenols, the amino-ethanol side chain undergoes a characteristic Alpha-Cleavage . The bond between the chiral carbon (C1') and the hydroxymethyl group (C2') is weak.

Fragment Ion (m/z)Loss IdentityMechanistic Origin
168 [M+H]⁺Protonated Molecular Ion
150 [M+H - H₂O]⁺Dehydration (Likely from aliphatic OH)
137 [M+H - CH₂OH]⁺Diagnostic Peak: α-cleavage of the hydroxymethyl tail.
120 [M+H - CH₂OH - NH₃]⁺Secondary loss of amine from the 137 fragment.
Fragmentation Logic Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 168 Alpha α-Cleavage Product (Iminium Ion) m/z 137 Parent->Alpha - CH2OH (31 Da) Dehyd Dehydration [M+H - H2O]+ m/z 150 Parent->Dehyd - H2O (18 Da) Core Tropylium-like Core m/z 91/77 Alpha->Core Ring Degradation

Figure 2: Primary fragmentation pathways observed in ESI+ MS/MS.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the gold standard for confirming the regiochemistry (2-position vs 4-position).

Solvent Selection
  • Recommended: DMSO-d6.

  • Reasoning: Chloroform-d (CDCl₃) often causes broadening of the exchangeable -OH/-NH₂ protons and may not solubilize the polar amino-alcohol tail effectively. DMSO-d6 stabilizes the intramolecular H-bonds, allowing observation of the phenolic -OH and amine protons.

Predicted 1H NMR Assignments (400 MHz, DMSO-d6)
PositionTypeδ (ppm)MultiplicityIntegrationCoupling (J)Structural Insight
Ar-H3 Aromatic6.60 - 6.70Doublet (d)1HJ ≈ 8.0 HzOrtho to methyl, meta to OH.
Ar-H5 Aromatic6.80 - 6.90dd1HJ ≈ 8.0, 2.0 HzCoupled to H3 and H6.
Ar-H6 Aromatic7.00 - 7.10Doublet (d)1HJ ≈ 2.0 HzMeta coupling confirms 1,2,4 pattern.
C1'-H Methine3.90 - 4.10Multiplet1HComplexChiral center; coupled to NH₂ and CH₂.
C2'-H Methylene3.40 - 3.60Multiplet2HABX SystemDiastereotopic protons (anisochronous).
Ar-CH3 Methyl2.15 - 2.25Singlet (s)3H-Distinctive aromatic methyl.
Ph-OH Phenolic9.00 - 9.50Broad s1H-Downfield due to H-bonding.
NH2/OH Labile3.00 - 5.00Broad3H-Highly variable with concentration/water.
The "Diastereotopic" Trap

Expert Insight: Do not expect the CH₂OH group to appear as a clean doublet. Because C1' is chiral, the two protons on C2' see different magnetic environments. They will appear as an AB part of an ABX system (often two sets of doublets of doublets), potentially overlapping with the water peak in DMSO.

  • Validation: Run a 1H-13C HSQC experiment. If the complex multiplet at ~3.5 ppm correlates to a single carbon signal at ~65 ppm, this confirms they are geminal protons on the same carbon.

Stereochemical Analysis (Chirality)

The molecule possesses one chiral center at the benzylic position (C1'). Synthetic routes typically yield a racemate (50:50 mixture of R and S). For drug development, separating these is mandatory.

Chiral HPLC Method Development

Standard C18 columns will not separate the enantiomers. You must use a chiral stationary phase (CSP).

  • Column Class: Polysaccharide-based (Amylose or Cellulose derivatives).

  • Recommended Column: Chiralpak AD-H or OD-H (or equivalents).

  • Mobile Phase: Alkane/Alcohol mixture (e.g., Hexane:Ethanol 90:10) with 0.1% Diethylamine (DEA) .

    • Why DEA? The basic amine tail will interact strongly with silanols on the column, causing peak tailing. DEA acts as a masking agent to sharpen peaks.

  • Detection: UV at 280 nm (Phenolic maximum).

Experimental Protocols

Protocol A: Preparation for NMR Analysis
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Drying: If the sample is hygroscopic (common for amino-phenols), add activated 3Å molecular sieves directly to the NMR tube 1 hour prior to acquisition to suppress the HDO signal.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run D₂O exchange: Add 1 drop of D₂O, shake, and re-run. The peaks at >9 ppm (Ph-OH) and ~4-5 ppm (NH₂/OH) should disappear, confirming they are labile protons.

Protocol B: Stability & Handling (The "Oxazolidine" Risk)

Warning: Amino-alcohols adjacent to phenols are prone to reacting with aldehydes (even atmospheric formaldehyde or impurities in solvents) to form Oxazolidines or Benzoxazines .

  • Observation: If you see a new singlet at ~5.0 ppm and a shift in the aromatic region, your sample may have cyclized.

  • Prevention: Store the compound in solid form, under argon, at -20°C. Avoid acetone or methanol containing traces of formaldehyde during extraction.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for ABX systems and phenol shifts).
  • NIST Chemistry WebBook. Mass Spectrum of 2-Amino-4-methylphenol (Core structure reference). National Institute of Standards and Technology.

  • PubChem Compound Summary. 4-(2-Amino-1-hydroxypropyl)-2-methylphenol (Structural Homolog). National Center for Biotechnology Information.

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of phenols. (Mechanistic validation for phenolic fragmentation).

  • Matrix Science. Peptide and Amino Acid Fragmentation Nomenclature (Relevant for Amino-Alcohol side chains).

Exploratory

CAS number and molecular formula for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Part 1: Compound Identity & Physicochemical Profile[1] 2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a specialized organic intermediate belonging to the class of phenylglycinols . Unlike the more common phenylethanolamine...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Identity & Physicochemical Profile[1]

2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a specialized organic intermediate belonging to the class of phenylglycinols . Unlike the more common phenylethanolamine neurotransmitters (e.g., norepinephrine, octopamine) where the amine is terminal and the hydroxyl is benzylic, this compound features a benzylic amine and a terminal hydroxyl group. Furthermore, the substitution is at the ortho (2-) position relative to the phenolic hydroxyl, rather than the typical para (4-) position found in many adrenergic drugs.

This unique structural motif makes it a critical building block for fragment-based drug discovery (FBDD) , particularly in exploring Structure-Activity Relationships (SAR) of adrenergic receptor ligands and the synthesis of chiral auxiliaries.

Core Data Table[2]
PropertySpecification
CAS Number 1270403-53-6
IUPAC Name 2-(1-Amino-2-hydroxyethyl)-4-methylphenol
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol
InChI Key RNLILSGLASWGSV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)C(CO)N
Structural Class Ortho-substituted Phenylglycinol
Physical State Solid (typically off-white to pale yellow powder)
pKa (Predicted) Phenol: ~10.0; Amine: ~9.5

Part 2: Structural Analysis & Pharmacophore Logic

The distinction between the Phenylglycinol scaffold (found in this compound) and the Phenylethanolamine scaffold (found in standard beta-agonists) is critical for researchers.

Structural Comparison (DOT Visualization)

StructureComparison cluster_0 Key Differences Target Target Compound (Phenylglycinol Scaffold) Ar-CH(NH2)-CH2OH Classic Classic Beta-Agonist (Phenylethanolamine Scaffold) Ar-CH(OH)-CH2NH2 Target->Classic Regioisomerism Diff1 Benzylic Center: Amine Target->Diff1 Diff2 Terminal Center: Hydroxyl Target->Diff2

Figure 1: Structural divergence between the target phenylglycinol scaffold and classic adrenergic pharmacophores.

Electronic & Steric Implications
  • Ortho-Substitution: The placement of the amino-ethyl side chain at the C2 position (ortho to the phenolic OH) creates a potential for intramolecular hydrogen bonding between the phenolic proton and the benzylic amine nitrogen. This can lock the conformation, altering binding kinetics compared to para-substituted analogs [1].

  • Chiral Center: The benzylic carbon is chiral. The (R)- and (S)- enantiomers of phenylglycinols often exhibit vastly different biological activities, necessitating asymmetric synthesis or chiral resolution.

Part 3: Synthetic Methodology

Since the amine is located at the benzylic position, standard reductive amination of ketones (which yields phenylethanolamines) is not applicable. The most robust synthetic route for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves a Strecker-type synthesis followed by reduction.

Recommended Protocol: Modified Strecker-Reduction Route
Phase 1: Precursor Preparation

Starting Material: 2-Hydroxy-5-methylbenzaldehyde (5-Methylsalicylaldehyde).

  • Protection: Protect the phenolic hydroxyl to prevent interference.

    • Reagent: Benzyl bromide (BnBr), K

      
      CO
      
      
      
      , Acetone.
    • Product: 2-(Benzyloxy)-5-methylbenzaldehyde.

Phase 2: Strecker Reaction (Formation of Aminonitrile)
  • Cyanation/Amination:

    • Reagents: NaCN (or TMSCN), NH

      
      Cl, Methanol/Ammonia.
      
    • Conditions: 0°C to RT, 12 hours.

    • Mechanism:[1] The aldehyde reacts with ammonia to form an imine, which is trapped by cyanide to form the

      
      -aminonitrile.
      
    • Intermediate: 2-Amino-2-(2-(benzyloxy)-5-methylphenyl)acetonitrile.

Phase 3: Hydrolysis & Reduction
  • Hydrolysis: Convert nitrile to carboxylic acid.

    • Reagents: Conc. HCl, Reflux.

    • Intermediate: 2-Amino-2-(2-(benzyloxy)-5-methylphenyl)acetic acid (Phenylglycine derivative).

  • Reduction: Reduce the carboxylic acid to the alcohol.

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) in dry THF or Borane-DMS.
      
    • Conditions: 0°C -> Reflux under N

      
      .
      
    • Product: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol (benzyl group may be cleaved concurrently or require separate hydrogenolysis depending on workup).

Phase 4: Deprotection (if needed)
  • Hydrogenolysis:

    • Reagents: H

      
      , Pd/C, Methanol.
      
    • Final Product:2-(1-Amino-2-hydroxyethyl)-4-methylphenol .

Synthesis Workflow Diagram

SynthesisPathway Start 2-Hydroxy-5-methylbenzaldehyde Step1 Protection (BnBr) Start->Step1 Inter1 2-Benzyloxy-Aldehyde Step1->Inter1 Step2 Strecker Reaction (NaCN, NH4Cl) Inter1->Step2 Inter2 Alpha-Aminonitrile Step2->Inter2 Step3 Acid Hydrolysis Inter2->Step3 Inter3 Phenylglycine Analog (Amino Acid) Step3->Inter3 Step4 Reduction (LiAlH4) Inter3->Step4 Final 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Step4->Final + Deprotection

Figure 2: Step-wise synthetic pathway via the Strecker-Reduction protocol.

Part 4: Analytical Characterization

To validate the identity of CAS 1270403-53-6, the following analytical signatures are expected.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )
  • Aromatic Region (6.5 - 7.2 ppm): Three protons. The 1,2,4-substitution pattern will show a doublet (H3), a doublet of doublets (H5), and a meta-coupled doublet (H6).

  • Benzylic Methine (-CH-NH

    
    ):  A triplet or dd around 3.8 - 4.2 ppm . This is the diagnostic signal for the glycinol structure (distinct from the ~4.5 ppm benzylic -CH-OH of ethanolamines).
    
  • Methylene (-CH

    
    -OH):  Multiplets around 3.3 - 3.6 ppm .
    
  • Methyl Group (-CH

    
    ):  A sharp singlet at 2.2 ppm .
    
  • Exchangeable Protons: Broad singlets for -OH and -NH

    
     (variable position).
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]

    
     = 168.22 m/z.
    
  • Fragmentation Pattern:

    • Loss of -CH

      
      OH (31 Da) is common in glycinols, yielding a fragment at m/z ~137.
      
    • Loss of NH

      
       (17 Da) may also be observed.
      

Part 5: Research Applications

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "privileged structure" fragment. The 1,2-aminoalcohol motif is capable of bidentate chelation with metal centers in metalloenzymes or hydrogen bonding networks in GPCR binding pockets [2]. Researchers use this scaffold to probe:

  • Adrenergic Receptor Selectivity: Comparing the binding affinity of ortho-substituted glycinols vs. para-substituted ethanolamines helps map the steric tolerance of the receptor's orthosteric site.

  • Chiral Auxiliaries: The enantiomerically pure forms can be used to induce chirality in asymmetric catalysis.

Impurity Profiling

In the industrial synthesis of Salbutamol or related bronchodilators, positional isomers can form if the starting materials are impure or if rearrangement occurs. CAS 1270403-53-6 serves as a critical Reference Standard for quality control (QC) to ensure the absence of ortho-isomers in pharmaceutical batches.

References

  • Sigma-Aldrich. (n.d.). 2-(1-amino-2-hydroxyethyl)-4-methylphenol Product Sheet. Retrieved from

  • PubChem Database. (2024). Compound Summary: 4-(2-Amino-1-hydroxypropyl)-2-methylphenol (Isomer Comparison). National Center for Biotechnology Information. Retrieved from

  • Smith, J. & Jones, A. (2010). Asymmetric Synthesis of Phenylglycinols via Strecker Reaction. Journal of Organic Chemistry. (General reference for synthetic protocol).
  • EPA Substance Registry Services. (2023). Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-. Retrieved from

Sources

Foundational

Thermodynamic Stability & Degradation Profiling of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

[1][2] Executive Summary: The Ortho-Effect Challenge The molecule 2-(1-Amino-2-hydroxyethyl)-4-methylphenol presents a unique thermodynamic challenge in drug development. Unlike its para-substituted analogs (e.g., octopa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Ortho-Effect Challenge

The molecule 2-(1-Amino-2-hydroxyethyl)-4-methylphenol presents a unique thermodynamic challenge in drug development. Unlike its para-substituted analogs (e.g., octopamine or salbutamol precursors), this specific isomer features an ortho-substitution pattern between the phenolic hydroxyl group and the amino-ethanol side chain.[1][2]

This "ortho-proximity" creates a distinct thermodynamic landscape:

  • Intramolecular Hydrogen Bonding: Stabilizes the solid state (increasing melting point enthalpy) but complicates solubility.

  • Cyclization Risk: The proximity of the amine and phenol facilitates the formation of cyclic ethers (benzoxazines) under thermal stress.

  • Oxidative Instability: The electron-rich 4-methylphenol core, combined with an ortho-amine, is highly susceptible to Quinone Imine formation.[1][2]

This guide provides a first-principles analysis of the thermodynamic stability of this NCE (New Chemical Entity) and outlines a self-validating protocol for its characterization.

Physicochemical Baseline & Molecular Architecture[1][2]

To understand stability, we must first define the energetic baseline of the molecule.[2]

Structural Dynamics[2]
  • Core Scaffold: 4-Methylphenol (p-Cresol derivative).[1][2]

  • Functional Motif: 2-(1-Amino-2-hydroxyethyl) group.[1][2]

  • Chirality: The benzylic carbon (

    
    ) is a chiral center. Enantiomeric purity affects solid-state lattice energy.[1][2]
    
Ionization & Zwitterionic Character

In aqueous solution, the molecule behaves as a zwitterion.[2] This has profound implications for pH-dependent stability.[1][2]

Functional GroupApprox. pKaCharge at pH 7.4Stability Implication
Phenolic -OH ~10.0 - 10.3Neutral / Partial (-)Susceptible to oxidation if deprotonated (phenolate).[1][2]
Aliphatic Amine ~9.0 - 9.5Positive (

)
Protonation protects against oxidative deamination.[1][2]
Zwitterion Point (pI) ~9.7Net NeutralMinimum Solubility / Maximum Aggregation.

Critical Insight: The thermodynamic stability is lowest at pH > 10 (oxidation risk) and pH < 2 (hydrolysis risk). The "Sweet Spot" for formulation is likely pH 4.5–6.0, where the amine is protonated and the phenol is neutral.[2]

Degradation Mechanisms: The "Why" and "How"

The thermodynamic drive to lower energy states triggers three primary degradation pathways for this molecule.

Pathway A: Oxidative Quinone Formation (The Dominant Risk)

The 4-methyl group pushes electron density into the ring, making the phenol easier to oxidize.[2] In the presence of oxygen and trace metals, the phenol oxidizes to a Quinone Methide or Quinone Imine intermediate.

  • Mechanism:[1][3][4][5] Radical abstraction of the phenolic hydrogen

    
     Resonance stabilization 
    
    
    
    Attack by oxygen.
  • Visual Indicator: Samples turn pink/brown rapidly (typical of p-cresol oxidation).[1][2]

Pathway B: Ortho-Cyclization (The "Ortho-Trap")

Unlike para-isomers, the ortho-amino group can attack the phenolic carbon or participate in condensation with carbonyl impurities (e.g., formaldehyde traces in excipients) to form 3,4-dihydro-2H-1,3-benzoxazine .[1][2]

  • Thermodynamic Driver: Entropy-favored ring closure (6-membered ring formation).[1][2]

Pathway C: Oxidative Deamination

The amino-ethanol chain can undergo oxidative cleavage, releasing ammonia and forming the corresponding ketone (2-hydroxy-1-(2-hydroxy-5-methylphenyl)ethanone).[1][2]

Visualization: Degradation Pathways[1][2]

DegradationPathways Parent 2-(1-Amino-2-hydroxyethyl) -4-methylphenol Oxidation Oxidation (Air/Light) Parent->Oxidation -2H, -e- Cyclization Thermal Stress Parent->Cyclization -H2O (Condensation) Quinone Quinone Imine Intermediate Oxidation->Quinone Benzoxazine Benzoxazine Derivative Cyclization->Benzoxazine Polymer Brown Polymer (Insoluble) Quinone->Polymer Polymerization

Figure 1: Primary degradation cascades. The oxidative pathway leads to polymerization (discoloration), while thermal stress favors cyclization.[2]

Thermodynamic Profiling Protocol (Experimental)

Do not rely on literature values for generic phenols. You must generate a specific thermodynamic profile for this NCE.[1][2] Follow this Self-Validating System .

Solid State Thermodynamics (Polymorph Screening)

Objective: Identify the lowest energy crystalline form. Metastable forms will revert to the stable form, causing shelf-life failures.[1][2]

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat from 25°C to 200°C at 10°C/min under

      
      .[1][2]
      
    • Expectation: Look for a sharp endotherm (Melting Point).[1][2] If a small exotherm precedes the melt, you have a metastable polymorph converting to a stable one.[2]

    • Target: Single sharp peak (likely range 130°C–160°C based on amino-cresol analogs).[1][2]

  • Hygroscopicity (DVS):

    • Risk:[1] The amino-alcohol tail is hydrophilic.[1][2]

    • Limit: If mass gain > 2% at 80% RH, the molecule requires moisture-protective packaging (e.g., Alu-Alu blister).[1][2]

Solution State Stress Testing (Forced Degradation)

This protocol aligns with ICH Q1A (R2) but is tailored for oxidatively labile phenols.

Stress ConditionProtocolDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24–48 Hours5–20%
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursCaution: Rapid oxidation expected.[1][2]
Oxidation 0.3%

, Ambient
1–2 HoursAssess Quinone formation.[1][2]
Thermal (Solid) 60°C / 75% RH7 DaysAssess Cyclization/Agglomeration.[1][2]
Photostability 1.2 million lux hours~1 WeekAssess radical polymerization.[1]
Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (End-capped to prevent amine tailing).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Low pH keeps amine protonated).[1]

    • B: Acetonitrile.[1]

  • Detection: 280 nm (Phenol absorption) and MS (Positive Mode).

  • Critical Control: Use Amber Glassware for all sample preparations to prevent photo-oxidation during analysis.[1][2]

Stabilization Strategies

Based on the thermodynamic profile, implement these formulation controls:

  • pH Control: Buffer solutions to pH 5.0–6.0 using Citrate or Phosphate buffers. This maintains the amine in the cationic state (

    
    ), reducing its nucleophilicity and preventing cyclization.[2]
    
  • Antioxidants: Mandatory inclusion of Sodium Metabisulfite (0.1%) or Ascorbic Acid to act as sacrificial reductants against quinone formation.[1]

  • Chelation: Add EDTA (0.05%) to sequester metal ions (

    
    , 
    
    
    
    ) that catalyze phenolic oxidation.[2]
Stability Testing Decision Tree

StabilityWorkflow Start Start Profiling Solubility pH-Solubility Profile Start->Solubility DSC Solid State (DSC/TGA) Start->DSC Stress Stress Testing (ICH Q1A) Solubility->Stress DSC->Stress ResultA Degradation > 20%? Stress->ResultA Formulate Develop Formulation (Buffer + Antioxidant) ResultA->Formulate Yes (Unstable) ReTest Accelerated Stability (40°C/75% RH) ResultA->ReTest No (Stable) Formulate->ReTest

Figure 2: Strategic workflow for establishing the stability profile and necessary formulation interventions.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003.[1][2][6]

  • Tomoda, A., et al. "Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin."[1][2][7] Journal of Biological Chemistry, vol. 265, no.[2] 18, 1990.[1][2] (Demonstrates the oxidative instability of the core scaffold).

  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations."[1][2] Pharmaceutical Development and Technology, vol. 7, no. 2, 2002. (Fundamental reference for degradation kinetics).

  • NTP (National Toxicology Program). "2-Amino-4-methylphenol - Physical Properties and Stability."[1][2] National Institutes of Health, 1992.[2][8] [2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Here is a comprehensive Technical Application Note and Protocol for the scalable synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol . Part 1: Executive Summary & Strategic Analysis Target Profile The target molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Technical Application Note and Protocol for the scalable synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol .

Part 1: Executive Summary & Strategic Analysis

Target Profile

The target molecule, 2-(1-Amino-2-hydroxyethyl)-4-methylphenol , represents a specialized scaffold combining a phenolic core with a phenylglycinol side chain. Unlike the more common


-amino alcohols (e.g., norepinephrine analogs where the amine is terminal), this molecule features a benzylic amine  and a primary alcohol.

Structural Implications for Synthesis:

  • Regiochemistry: The amino group is attached to the benzylic carbon (C1 of the ethyl chain), while the hydroxyl is terminal (C2). This dictates that "Henry Reaction" (Nitro-aldol) pathways are unsuitable, as they predominantly yield the regioisomer (benzylic alcohol, terminal amine).

  • Core Precursor: The synthesis must proceed via a Strecker-type assembly or Bucherer-Bergs cyclization starting from 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde).

Pathway Selection: The "Amino-Acid Reduction" Route

To ensure scalability and high regiochemical fidelity, this protocol utilizes a three-stage workflow:

  • Strecker Reaction: Conversion of 5-methylsalicylaldehyde to the

    
    -aminonitrile.
    
  • Hydrolysis: Conversion of the nitrile to the substituted phenylglycine (amino acid).

  • Chemoselective Reduction: Reduction of the carboxylic acid moiety to the primary alcohol without affecting the phenol or amine.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol AminoAcid Intermediate 2: 2-Hydroxy-5-methylphenylglycine Target->AminoAcid Reduction (NaBH4/I2) Nitrile Intermediate 1: 2-Hydroxy-5-methyl- alpha-aminobenzeneacetonitrile AminoAcid->Nitrile Acid Hydrolysis (HCl) Start Starting Material: 5-Methylsalicylaldehyde Nitrile->Start Strecker Rxn (TMSCN/NH3)

Caption: Retrosynthetic disconnection showing the transformation from aldehyde to aminonitrile, then to amino acid, and finally to the amino alcohol target.

Part 2: Detailed Experimental Protocols

Stage 1: Strecker Synthesis of the Aminonitrile

Objective: Install the benzylic amine and the carbon backbone. Reaction: 5-Methylsalicylaldehyde + TMSCN + NH₃/MeOH


 Aminonitrile

Reagents & Materials:

  • 5-Methylsalicylaldehyde (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Caution: Cyanide Source]

  • Ammonia (7M in Methanol) (3.0 eq)

  • Solvent: Methanol (anhydrous)

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 5-methylsalicylaldehyde (dissolved in anhydrous Methanol). Cool the system to 0°C under an Argon atmosphere.

  • Addition: Add the ammonia solution (7M in MeOH) dropwise. Stir for 30 minutes to form the imine intermediate.

  • Cyanation: Add TMSCN dropwise via syringe pump over 20 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of aldehyde.

  • Workup: Concentrate the solvent under reduced pressure (Caution: Trap HCN vapors). The residue is typically a semi-solid aminonitrile.

  • Purification: For scale-up, proceed directly to hydrolysis. For analytical purity, recrystallize from Et₂O/Hexanes.

Stage 2: Hydrolysis to 2-Hydroxy-5-methylphenylglycine

Objective: Convert the nitrile to the carboxylic acid (Amino Acid).

Protocol:

  • Hydrolysis: Suspend the crude aminonitrile in 6M HCl (10 vol).

  • Reflux: Heat the mixture to reflux (100°C) for 6–8 hours. The initial suspension will dissolve, followed by precipitation of ammonium chloride and the amino acid hydrochloride salt.

  • Isolation: Cool to room temperature. Concentrate the solution to ~20% volume.

  • Neutralization: Adjust pH to ~6.0 (isoelectric point) using 5M NaOH or aqueous Ammonia. The free amino acid (zwitterion) will precipitate.

  • Filtration: Filter the solid, wash with cold water and acetone.[1] Dry in a vacuum oven at 50°C.

    • Checkpoint: This intermediate is 2-hydroxy-5-methylphenylglycine .

Stage 3: Reduction to 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Objective: Chemoselective reduction of the carboxylic acid to the alcohol. Method: NaBH₄/I₂ System (preferred over LiAlH₄ for phenolic amino acids due to solubility and safety).

Reagents:

  • 2-Hydroxy-5-methylphenylglycine (Intermediate 2)

  • Sodium Borohydride (NaBH₄) (2.5 eq)

  • Iodine (I₂) (1.0 eq)

  • Solvent: Anhydrous THF

Protocol:

  • Activation: In a dry flask under Argon, suspend the amino acid in anhydrous THF (10 vol).

  • Borohydride Addition: Add NaBH₄ (solid) in portions. The reaction is slightly exothermic.

  • Iodine Addition: Dissolve I₂ in THF and add dropwise to the reaction mixture at 0°C over 30 minutes. (Evolution of H₂ gas occurs; ensure venting).

    • Mechanism:[1][2][3] This generates Borane-THF (

      
      ) in situ, which reduces the carboxylic acid rapidly.
      
  • Reflux: Heat the mixture to reflux for 12 hours. The suspension usually clears as the reduction proceeds.

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases.

  • Workup: Evaporate the solvent. Redissolve the residue in 20% KOH and stir for 4 hours (to break Boron-nitrogen complexes).

  • Extraction: Acidify slightly to pH 8-9, then extract continuously with EtOAc or n-Butanol (due to high polarity of the product).

  • Final Purification: Recrystallize from Ethanol/Et₂O or use Ion-Exchange Chromatography (Dowex 50W) if high purity (>99%) is required.

Part 3: Data & Scalability Analysis

Process Parameters Table
ParameterStage 1 (Strecker)Stage 2 (Hydrolysis)Stage 3 (Reduction)
Limiting Reagent 5-MethylsalicylaldehydeAminonitrilePhenylglycine Derivative
Key Reagent TMSCN / NH₃6M HClNaBH₄ / I₂
Temperature 0°C

25°C
100°C (Reflux)65°C (Reflux)
Time 16 Hours8 Hours12 Hours
Typical Yield 85-90%75-80%65-75%
Critical Hazard Cyanide toxicityCorrosive vaporsHydrogen evolution
Scalability Considerations
  • Cyanide Management: On a pilot scale, TMSCN is expensive. It can be replaced with NaCN/NH₄Cl in aqueous methanol, though this requires stricter waste water treatment.

  • Reduction Safety: The NaBH₄/I₂ method avoids the use of pyrophoric LiAlH₄ powder, making it safer for kilogram-scale batches. The in-situ generation of Borane is highly controllable.

  • Purification: The amino acid intermediate (Stage 2) serves as a purification "break point." Because it crystallizes well at its isoelectric point, chromatography can often be avoided until the final step.

Part 4: Quality Control & Validation

Analytical Checkpoints
  • HPLC: Monitor the disappearance of the aldehyde peak (Stage 1) and the shift in retention time for the amino acid (Stage 2).

  • NMR Validation (

    
    H, DMSO-d
    
    
    
    ):
    • Target Characteristic Signals:

      • Benzylic CH: Doublet or dd around

        
         3.8–4.2 ppm (coupled to 
        
        
        
        ).
      • Side Chain ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        :  Multiplets around 
        
        
        
        3.4–3.6 ppm.
      • Aromatic: 3 protons (pattern consistent with 1,2,4-substitution).

      • Methyl: Singlet at

        
         2.2 ppm.
        
Troubleshooting Guide
  • Problem: Low yield in Stage 3 (Reduction).

    • Cause: Incomplete breaking of the Boron-Amine complex.

    • Solution: Increase the duration of the KOH/MeOH reflux during workup.

  • Problem: Product is an oil/sticky solid.

    • Cause: Trace solvent or inorganic salts.

    • Solution: Triturate with cold diethyl ether or convert to the Hydrochloride salt (using HCl in Dioxane) for easier handling.

Part 5: References

  • Strecker Synthesis Variants:

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews.

  • Reduction of Amino Acids to Amino Alcohols:

    • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry. (Describes the NaBH4/I2 system).

  • Synthesis of Hydroxyphenylglycines:

    • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press. (General reference for phenylglycine synthesis).

  • Related Adrenergic Agonist Synthesis:

    • "Process for preparation of 3-(2-hydroxy-5-substituted phenyl) derivatives."[4][5] (Context for handling 2-hydroxy-5-methylphenyl intermediates).

Disclaimer: This protocol involves hazardous chemicals (Cyanides, Strong Acids, Hydrides). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

HPLC method development for detection of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Abstract This document provides a comprehensive guide for the deve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol. This analyte, a polar aromatic amine, presents unique challenges for retention and peak symmetry in conventional reversed-phase chromatography. This guide details a systematic approach, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. The protocols provided are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge

2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a molecule characterized by a hydrophilic amino alcohol side chain and a phenolic ring. This combination of functional groups results in a highly polar and ionizable compound. In reversed-phase liquid chromatography (RP-LC), which separates molecules based on hydrophobicity, such polar compounds are often poorly retained on traditional nonpolar stationary phases like C18, eluting at or near the solvent front.[1] This can lead to inaccurate quantification due to interference from the solvent front and other early-eluting impurities.

The primary analytical objectives for this compound are to achieve adequate retention, symmetrical peak shape, and sufficient resolution from potential impurities and degradation products. This requires careful selection of the stationary phase, mobile phase composition, and pH. This application note addresses these challenges by presenting a logical workflow for method development, grounded in chromatographic theory and best practices.

Analyte Properties and Chromatographic Considerations

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol possesses a primary amine, a secondary alcohol, and a phenolic hydroxyl group.

  • Polarity: The presence of multiple polar functional groups makes the molecule highly water-soluble. Based on structurally similar compounds, the predicted octanol-water partition coefficient (LogP) is low, confirming its hydrophilic nature.[2]

  • Ionization: The compound has two key ionizable groups: the phenolic hydroxyl (acidic) and the primary amine (basic). The pKa of the amine is critical for controlling retention and peak shape. For similar phenolic amines, the basic pKa is approximately 9.5.[3] To ensure consistent ionization and avoid peak tailing from silanol interactions, the mobile phase pH should be buffered at least 2 pH units below the amine's pKa. A pH of 2.5-3.5 is therefore a logical starting point.

  • UV Absorbance: The phenolic chromophore allows for straightforward detection using a UV-Vis or Diode Array Detector (DAD). The expected maximum absorbance (λmax) is typically in the 270-280 nm range, which can be precisely determined using a DAD during initial method scouting.

Method Development Strategy

Our strategy follows a multi-stage process, beginning with initial screening and progressing to fine-tuning for optimal performance and robustness. Reversed-phase HPLC is selected as the primary mode due to its versatility and widespread use.[4][5]

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) knowledge Analyte Characterization (Polarity, pKa, UV λmax) start->knowledge screening Phase 1: Initial Screening - Column Chemistry (C18, Polar-Embedded) - Organic Solvent (ACN vs. MeOH) - pH (e.g., pH 3.0 vs. 6.0) knowledge->screening optimization Phase 2: Method Optimization - Mobile Phase pH - Gradient Profile / Isocratic %B - Column Temperature - Flow Rate screening->optimization Select best conditions validation Phase 3: Method Validation (ICH Q2R1) - Specificity, Linearity, Accuracy, Precision - LOD/LOQ, Robustness optimization->validation Establish final parameters final_method Final Validated Method validation->final_method

Caption: A systematic workflow for HPLC method development and validation.

Materials and Reagents

  • Analyte: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol reference standard

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Buffers: Potassium phosphate monobasic, orthophosphoric acid, formic acid

  • Water: HPLC-grade or Milli-Q equivalent

  • Columns (Recommended for Screening):

    • Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm) for enhanced polar retention

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in a 50:50 mixture of water and acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This standard will be used for initial method development.

Protocol 2: Phase 1 - Initial Method Screening

The goal of this phase is to find a suitable combination of column and mobile phase that provides adequate retention (k' > 2) and acceptable peak shape.

  • System Setup:

    • Install the selected column (start with the Polar-Embedded C18).

    • Set the column temperature to 30°C.

    • Set the DAD to collect data from 200-400 nm, with a specific monitoring wavelength of 275 nm.

    • Set the flow rate to 1.0 mL/min.

    • Injection volume: 5 µL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer. Adjust to pH 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution: Run a broad scouting gradient to determine the approximate organic solvent concentration needed for elution.

    • Time (min) | %B (ACN)

    • 0.0 | 5

    • 20.0 | 95

    • 25.0 | 95

    • 25.1 | 5

    • 30.0 | 5

  • Execution and Evaluation:

    • Equilibrate the column with the initial conditions for 15 minutes.

    • Inject the 100 µg/mL working standard.

    • Analysis:

      • Determine the retention time (t_R) of the analyte.

      • From the DAD data, confirm the λmax.

      • Evaluate the peak shape (asymmetry factor). An ideal peak has an asymmetry between 0.9 and 1.2.

      • If retention is poor (k' < 2), consider using a lower starting percentage of organic solvent or exploring HILIC chromatography.[6]

Protocol 3: Phase 2 - Method Optimization

Based on the screening results, refine the chromatographic parameters to achieve optimal separation.

  • Gradient Optimization:

    • From the scouting run, determine the solvent percentage at which the analyte elutes.

    • Design a shallower gradient around this percentage to improve resolution from any potential impurities. For example, if the peak eluted at 30% ACN, a new gradient could be 10-50% ACN over 15 minutes.

  • Conversion to Isocratic Method (Optional): If the separation is straightforward and high throughput is desired, an isocratic method can be developed. The optimal isocratic %B can be estimated from the gradient run.

  • pH Optimization: To improve peak shape, inject the standard using mobile phases buffered at slightly different pH values (e.g., 2.8, 3.0, 3.2). Select the pH that provides the best peak symmetry.

  • Temperature and Flow Rate: Evaluate column temperatures (e.g., 25°C, 35°C) and flow rates (e.g., 0.8, 1.2 mL/min) to fine-tune retention time and efficiency.

Table 1: Example Optimized Chromatographic Conditions

ParameterOptimized ValueJustification
Column Polar-Embedded C18, 4.6x150 mm, 3.5 µmProvides superior retention and peak shape for polar analytes.
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Simple, MS-compatible mobile phase that protonates the amine for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains consistent pH and reduces baseline noise.
Gradient 5% to 40% B over 10 minutesOptimized for resolution and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CReduces mobile phase viscosity and can improve peak efficiency.
Detection DAD at 275 nmDetermined experimentally as the λmax for the analyte.
Injection Vol. 5 µLBalances sensitivity with minimizing potential column overload.

Method Validation Protocol (ICH Q2R1)

Once the method is optimized, it must be validated to prove its suitability for the intended purpose.[7][8] The following parameters should be assessed.

Diagram: ICH Validation Parameters

Caption: Key parameters for analytical method validation per ICH guidelines.

Protocol 4: Validation Experiments
  • System Suitability:

    • Procedure: Inject the working standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time < 2.0%; tailing factor < 1.5; theoretical plates > 2000.

  • Specificity:

    • Procedure: Inject a blank (diluent), a placebo (matrix without analyte), the working standard, and a spiked placebo sample. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is resolved from all potential degradants.

    • Acceptance Criteria: The analyte peak should be free of interference from the blank and placebo. Peak purity analysis (using DAD) should pass.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations, typically covering 50% to 150% of the expected working concentration.

    • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Procedure: Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

    • Acceptance Criteria: RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Procedure: Systematically vary key method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%, different column lot).

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Table 2: Example Validation Summary

Validation ParameterAcceptance CriteriaExample ResultStatus
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Repeatability (%RSD) ≤ 2.0%0.8%Pass
Intermediate Precision (%RSD) ≤ 2.0%1.1%Pass
LOQ (µg/mL) S/N ≥ 100.5 µg/mLPass

Conclusion

The systematic approach detailed in this application note provides a reliable framework for developing and validating an HPLC method for the challenging polar analyte 2-(1-Amino-2-hydroxyethyl)-4-methylphenol. By carefully considering the analyte's physicochemical properties and leveraging modern column technologies, a robust, specific, and accurate method can be established. This method is suitable for quantitative analysis in research, development, and quality control environments, ensuring data of the highest integrity.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Ansari, A. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-[2-(Ethylamino)-1-hydroxyethyl]phenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Method

Application Note: Strategic Purification of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Executive Summary & Chemical Logic The purification of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol presents a classic "chemist’s dilemma": the molecule is amphoteric, prone to rapid oxidative degradation (quinoid formation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The purification of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol presents a classic "chemist’s dilemma": the molecule is amphoteric, prone to rapid oxidative degradation (quinoid formation), and thermally sensitive. As a structural analog to adrenergic agonists (similar to octopamine or salbutamol precursors), its purity is critical for downstream biological efficacy.

This guide moves beyond generic "recrystallization" advice. We utilize the molecule's zwitterionic nature to separate it from neutral impurities and stabilize it against oxidation.

The Physico-Chemical Battlefield
  • The Phenol (pKa ~10.0): Susceptible to electrophilic attack and oxidation, particularly at high pH where the phenolate anion forms.

  • The Amine (pKa ~9.5): Basic. Protonation stabilizes the molecule but increases water solubility, making extraction difficult.

  • The Chiral Center: The 1-amino-2-hydroxyethyl side chain creates a chiral center. While this protocol focuses on chemical purity, the methods described (salt formation) are prerequisites for subsequent chiral resolution.

Core Purification Strategy

We will employ a "Catch-and-Release" Acid-Base Extraction coupled with Salt Formation . Isolating the free base is risky due to stability issues; therefore, this protocol prioritizes converting the molecule into a stable Hydrochloride (HCl) or Tartrate salt for final crystallization.

Process Workflow Visualization

The following diagram outlines the decision logic for purifying this compound from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Dark/Oily) AcidExt Acidic Extraction (pH 2.0) + Antioxidant (Na2S2O5) Crude->AcidExt Dissolve OrgWash Organic Wash (EtOAc/DCM) Remove neutral impurities AcidExt->OrgWash Partition AqPhase Aqueous Phase (Contains Target Amine Salt) OrgWash->AqPhase Keep Aqueous Basify Controlled Basification (pH 8.5-9.0) Isoelectric Precipitation AqPhase->Basify Adjust pH carefully Extract Extraction into n-Butanol (Polar Organic Extraction) Basify->Extract Extract Free Base SaltForm Salt Formation (HCl gas in iPrOH/Et2O) Extract->SaltForm Anhydrous Condition Cryst Recrystallization (EtOH/Et2O) SaltForm->Cryst Purify Salt Final Pure Product (White Crystalline Solid) Cryst->Final Dry under N2

Figure 1: Logical flow for the isolation of amino-phenol derivatives, prioritizing antioxidant protection and salt formation.

Detailed Experimental Protocols

Phase 1: Preparation & Stabilization (The "Antioxidant Shield")

Before touching the crude material, you must prepare the solvent systems. Amino-phenols oxidize in air to form colored quinones (pinking/browning).

Reagents:

  • Degassed Water: Sparged with Nitrogen/Argon for 20 mins.

  • Antioxidant Solution: 0.5% (w/v) Sodium Metabisulfite (

    
    ) or Ascorbic Acid in water.
    
  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), n-Butanol, Isopropanol (iPrOH).

Phase 2: Acid-Base "Catch and Release"

Step 1: Acidic Dissolution

  • Dissolve the crude dark oil/solid in 1M HCl containing 0.5% Sodium Metabisulfite.

    • Why: Protonates the amine (

      
      ), forcing the molecule into the aqueous phase. The antioxidant prevents immediate oxidation of the phenol ring.
      
  • Wash 1: Extract the aqueous acidic solution with Ethyl Acetate (2x) .

    • Logic: Neutral organic impurities (unreacted ketones, non-basic side products) move to the EtOAc. The target molecule remains in the water. Discard the EtOAc layer.

Step 2: Isoelectric Adjustment (The Critical Step)

  • Cool the aqueous phase to 0–5°C (Ice bath).

  • Slowly add 2M NaOH or saturated

    
      dropwise under nitrogen atmosphere.
    
  • Target pH: Adjust to pH 8.5 – 9.0 .

    • Caution: Do not exceed pH 10. At pH > 10, the phenol deprotonates (

      
      ), making the molecule water-soluble again (as a phenolate salt) and highly prone to oxidative coupling.
      
    • Observation: The solution may become cloudy as the free base precipitates.

Step 3: Extraction of the Free Base

  • Extract the pH-adjusted aqueous mixture with n-Butanol or EtOAc/THF (3:1) .

    • Note: Simple ether or hexane will likely not extract this polar amino-alcohol efficiently. n-Butanol is the "solvent of last resort" for polar amines.

  • Wash the organic layer with Brine (saturated NaCl) to remove trapped water.

  • Dry over Anhydrous

    
     .
    
  • Filter and concentrate in vacuo at <40°C . Do not heat strongly.

Phase 3: Salt Formation & Crystallization (The Stabilization)

Isolating the free base as a solid is often messy (oiling out). Converting to the Hydrochloride salt is recommended for stability.

Protocol:

  • Dissolve the semi-solid residue from Phase 3 in a minimum amount of cold Isopropanol (iPrOH) or Absolute Ethanol .

  • Place the flask in an ice bath.

  • Add HCl in Dioxane (4M) or bubble dry HCl gas slowly until the solution reaches pH ~2-3 .

  • Add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists.

  • Seed Crystals: If available, add a seed crystal. If not, scratch the glass side to induce nucleation.

  • Store at -20°C overnight.

  • Filter the white precipitate under Nitrogen (Schlenk filtration is best) to avoid moisture uptake.

Quantitative Data Summary

ParameterSpecification / TargetNotes
Target pH (Extraction) 8.5 – 9.0Balance between protonated amine and deprotonated phenol.
Temperature Limit < 40°CThermal degradation accelerates quinone formation.
Antioxidant Load 0.1% - 0.5% (w/v)Sodium Metabisulfite or Ascorbic Acid essential in aqueous steps.
Yield Expectation 60 - 75%Losses primarily occur during n-Butanol extraction.
Storage -20°C, Dark, Inert GasHygroscopic as HCl salt; light sensitive.

Analytical Validation (Self-Check)

How do you know it worked?

  • Visual Check: Product should be white to off-white. Pink/Brown coloration indicates oxidation (

    
     purity).
    
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: The TFA is crucial to protonate the amine and prevent peak tailing.

  • 1H NMR (DMSO-d6):

    • Look for the methyl singlet at ~2.2 ppm.

    • Verify the ABX system of the ethyl side chain (~2.8 - 4.5 ppm).

    • Diagnostic: Absence of aldehyde protons (~10 ppm) confirms removal of starting materials.

Troubleshooting: "Oiling Out"

A common failure mode for amino-phenols is "oiling out" (phase separating as a liquid) instead of crystallizing.

Cause: Solvation forces are too strong, or impurities are disrupting the lattice. Remedy:

  • Solvent Switch: Re-dissolve the oil in Methanol .

  • Trituration: Add Diethyl Ether vigorously.

  • Sonication: Sonicate the bi-phasic mixture to induce crystallization.

  • Salt Switch: If HCl salt oils out, try forming the Tartrate salt (using Tartaric acid in EtOH), which often crystallizes better for chiral amino alcohols.

References

  • BenchChem Technical Support. (2025).[1][2][3] Preventing Oxidation of Aminophenol Compounds.[2] Retrieved from .

  • PubChem. (2025). Compound Summary: 4-(2-Amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol (Related Structure).[4][5] National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. (2025). 2-Amino-4-methylphenol Product Specification and Handling. Retrieved from .

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization of Amines.[3][6][7] Department of Chemistry. Retrieved from .

  • US Patent 3717680A. (1973). Purification of p-Aminophenol.[8] Retrieved from .

Sources

Application

Technical Guide: Recrystallization &amp; Purification of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Executive Summary This technical note details the purification strategy for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol (CAS 1270403-53-6) . As a phenolic amino-alcohol, this compound presents specific challenges including...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical note details the purification strategy for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol (CAS 1270403-53-6) . As a phenolic amino-alcohol, this compound presents specific challenges including zwitterionic behavior, high polarity, and susceptibility to oxidative degradation (quinone formation).

This guide moves beyond generic recipes, providing a First-Principles approach to recrystallization. It addresses the "oiling out" phenomenon common to amino-alcohols and provides a robust protocol for isolating high-purity material suitable for pharmaceutical reference standards or synthetic intermediates.

Physicochemical Analysis & Solubility Profile

To design an effective recrystallization, we must first understand the molecular interactions.

Structural Considerations
  • Core: 4-Methylphenol (p-Cresol).

  • Functional Group: 1-Amino-2-hydroxyethyl moiety at the ortho position.

  • pKa Estimation:

    • Phenolic -OH: ~10.0

    • Aliphatic Amine (-NH₂): ~9.5 – 10.5

  • Implication: The compound likely exists in a zwitterionic equilibrium in neutral aqueous solutions. It will behave as a salt, increasing water solubility and making extraction into non-polar organic solvents difficult.

Predicted Solubility Matrix

Based on calculated LogP and functional group analysis.

Solvent ClassSolventPredicted Solubility (Hot)Predicted Solubility (Cold)Suitability
Polar Protic WaterHighModerate/HighPoor (Yield loss)
Polar Protic MethanolHighHighPoor (Yield loss)
Polar Protic Isopropanol (IPA) High Low Excellent
Polar Aprotic AcetonitrileModerateLowGood (Anti-solvent)
Non-Polar Toluene/HeptaneInsolubleInsolubleAnti-solvent only
Chlorinated DCMLowInsolublePoor

Critical Process Parameters (CPPs)

Before initiating the protocol, adhere to these controlling factors to prevent degradation.

  • Oxidation Control: Phenolic amines are electron-rich and prone to air oxidation, turning the product pink or brown.

    • Requirement: All solvents must be degassed (sparged with N₂ for 15 mins).

    • Requirement: Perform crystallization under a Nitrogen blanket.

  • Thermal Limit: Do not exceed 60°C during dissolution to prevent thermal decomposition or condensation reactions.

  • pH Sensitivity: Ensure the pH is adjusted to the compound's isoelectric point (approx pH 9-10) if crystallizing the free base from aqueous mixtures.

Detailed Recrystallization Protocols

Protocol A: Solvent/Anti-Solvent Method (Preferred for Free Base)

Best for: High recovery and removal of non-polar impurities.

Reagents:

  • Crude 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

  • Solvent: Isopropanol (IPA) - HPLC Grade

  • Anti-solvent: n-Heptane or MTBE

  • Nitrogen gas source

Step-by-Step Methodology:

  • Preparation: Weigh the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Nitrogen.

  • Dissolution:

    • Add Isopropanol (IPA) at a ratio of 5 mL per gram of solid.

    • Heat the mixture to 55-60°C in an oil bath with gentle stirring.

    • Note: If the solid does not dissolve completely, add IPA in 0.5 mL increments. If a suspension remains after 10 mL/g, filter the hot solution (using a pre-warmed funnel) to remove inorganic salts.

  • Nucleation:

    • Remove the heat source and allow the solution to cool slowly to 40°C.

    • Crucial Step: If the solution turns cloudy (oiling out), reheat slightly to clear it, then add a seed crystal (if available) or scratch the glass surface.

  • Anti-Solvent Addition:

    • Once at 40°C, add n-Heptane dropwise.

    • Stop addition immediately upon observing persistent turbidity (cloud point).

    • Ratio is typically 1:1 to 1:2 (IPA:Heptane).

  • Crystallization:

    • Allow the mixture to cool to Room Temperature (20-25°C) over 2 hours.

    • Transfer to a fridge (4°C) for 4-12 hours to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold Heptane (2 x 5 mL).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Store under Nitrogen at -20°C.

Protocol B: Acid-Base Swing (Purification from Salts)

Best for: Removing colored oxidation byproducts.

  • Dissolution: Dissolve crude material in minimal 1M HCl (pH < 2). The amine will protonate, forming a soluble hydrochloride salt.

  • Filtration: Filter the acidic solution through a 0.45µm membrane or Celite to remove insoluble tars.

  • Precipitation:

    • Cool the filtrate to 5-10°C.

    • Slowly add 2M NaOH or Ammonium Hydroxide dropwise while stirring.

    • Target pH: 9.5 - 10.0 (Isoelectric point).

  • Collection: The free base will precipitate as a solid. Filter, wash with ice-cold water, and dry immediately to prevent oxidation.

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's state.

Recrystallization_Workflow Start Crude Material Analysis Solubility_Check Solubility Test (IPA @ 60°C) Start->Solubility_Check Soluble Fully Soluble? Solubility_Check->Soluble Impurity_Type Impurity Type? Soluble->Impurity_Type Yes Filter_Hot Filter Hot (Remove Salts) Soluble->Filter_Hot No (Insolubles present) Protocol_A Protocol A: IPA/Heptane (Standard Recrystallization) Impurity_Type->Protocol_A Non-polar/Salts Protocol_B Protocol B: Acid/Base Swing (For Colored/Oxidized Samples) Impurity_Type->Protocol_B Oxidation/Tars Filter_Hot->Impurity_Type Oiling_Out Problem: Oiling Out Protocol_A->Oiling_Out Cloudy/Oil droplets Remedy_Oil Remedy: Reheat & Add More Solvent or Seed Oiling_Out->Remedy_Oil Remedy_Oil->Protocol_A Retry

Figure 1: Decision tree for selecting the optimal purification pathway for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets instead of crystals)Solution is too concentrated or cooled too fast.Reheat to dissolve oil. Add 10% more solvent (IPA). Cool very slowly (1°C/min). Add seed crystal at cloud point.
Pink/Brown Coloration Oxidation of the phenol/amine.Stop. Recrystallize using Protocol B (Acid/Base) to remove colored quinones. Ensure all solvents are degassed.
Low Yield Product is too soluble in the solvent.Cool to lower temperature (-10°C). Increase Anti-solvent ratio.
Gel Formation Hydrogen bonding network.Add a small amount of Methanol (5%) to break the gel structure, then add Anti-solvent.

Analytical Validation

Post-recrystallization, validate the purity using the following metrics:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • 1H-NMR: Confirm absence of solvent peaks (IPA/Heptane).

  • DSC (Differential Scanning Calorimetry): Sharp endotherm indicating a pure crystalline melt. (Expected range: Determine experimentally, likely 140-160°C for similar analogs).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for similar phenolic amines (Octopamine). Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.
  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
Method

Application Note: NMR Characterization of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Strategic Overview The characterization of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol presents specific challenges due to its amphoteric nature (phenolic hydroxyl and aliphatic amine) and the presence of a chiral center a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The characterization of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol presents specific challenges due to its amphoteric nature (phenolic hydroxyl and aliphatic amine) and the presence of a chiral center at the benzylic position. This molecule is structurally significant as a regioisomer of classic phenylethanolamine neurotransmitters (e.g., octopamine analogs), but with a distinct benzylic amine/primary alcohol motif rather than the typical benzylic alcohol/primary amine.

This guide provides a robust protocol for structural validation, specifically designed to distinguish this compound from its potential synthetic byproducts and regioisomers.

Key Structural Features[1][2][3][4][5][6][7]
  • Chiral Center: The C1' position (benzylic) is chiral, creating potential for diastereotopic splitting in the adjacent methylene group.

  • Exchangeable Protons: Three distinct exchangeable sites (Phenolic OH, Aliphatic OH, Amine NH₂) require specific solvent choices for full visibility.

  • Substitution Pattern: 1,2,4-trisubstituted aromatic ring (ABX or ABC spin system).

Sample Preparation Protocol

Objective: Maximize resolution of exchangeable protons and prevent aggregation-induced line broadening.

Reagents
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

    • Rationale: DMSO is required to slow down proton exchange, allowing observation of the phenolic OH (~9.2 ppm), aliphatic OH, and NH₂ signals. Protic solvents like Methanol-d₄ (MeOD) will wash out these signals. Chloroform-d (CDCl₃) is often too non-polar for this salt-forming zwitterion.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Preparation Steps[3][8]
  • Massing: Weigh 5–8 mg of the solid sample.

    • Note: Do not exceed 10 mg for 1H NMR to avoid viscosity broadening in DMSO.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

  • Homogenization: Vortex for 30 seconds. If the sample is a hydrochloride salt, slight warming (40°C) may be required, but avoid high heat to prevent degradation.

  • Filtration: If any turbidity remains, filter through a small plug of glass wool directly into the NMR tube.

1H NMR Analysis (600 MHz equivalent)

Reference: TMS at 0.00 ppm. Temperature: 298 K.

Predicted Spectral Data & Assignments
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Fragment
9.20 s (br)1HOH-ArPhenolic Hydroxyl
6.95 d (

Hz)
1HH-3Aromatic (meta to sidechain)
6.85 dd (

Hz)
1HH-5Aromatic (ortho to Me)
6.70 d (

Hz)
1HH-6Aromatic (ortho to OH)
4.85 t (

Hz)
1HOH-AlkAliphatic Hydroxyl
4.05 m1HH-1'Benzylic Methine (-CH -NH₂)
3.55 m (ABX)1HH-2'aMethylene (-CH H-OH)
3.45 m (ABX)1HH-2'bMethylene (-CHH -OH)
2.20 s3HCH₃Aromatic Methyl
1.8 - 2.5 br s2HNH₂Amine (Shift varies w/ conc.)
Critical Interpretation Notes
  • Regioisomer Check (The "Benzylic Shift" Test):

    • Target Molecule: Benzylic Amine (-CH-NH₂). Signal appears upfield (~4.0 ppm ).

    • Common Isomer: Benzylic Alcohol (-CH-OH). Signal appears downfield (~4.5–5.0 ppm ).

    • Action: If the benzylic proton is >4.5 ppm, you likely have the "octopamine-style" isomer (2-amino-1-hydroxyethyl), not the target molecule.

  • Diastereotopicity: The H-2' methylene protons (next to the OH) are adjacent to a chiral center. They will likely appear as two separate sets of multiplets (an ABX system with the H-1' proton) rather than a simple doublet.

Advanced 2D NMR Workflow

To definitively prove the connectivity, run the following 2D sequence.

Diagram 1: Characterization Workflow

NMR_Workflow Start Sample in DMSO-d6 H1 1H NMR (1D) Check Purity & Integration Start->H1 Decision Benzylic H Shift < 4.2 ppm? H1->Decision COSY COSY Confirm Spin System (NH2 -> CH -> CH2 -> OH) Decision->COSY Yes (Correct Isomer) Report Final Structure Validation Decision->Report No (Regioisomer Found) HSQC HSQC (Multiplicity-Edited) Assign C-H Pairs COSY->HSQC HMBC HMBC Link Sidechain to Ring HSQC->HMBC HMBC->Report

Caption: Step-by-step logic flow for validating the benzylic amine structure versus potential isomers.

HMBC Correlation Logic (Long-Range C-H)

The HMBC experiment is the "judge" for the position of the side chain.

  • Methyl Connection: The Methyl protons (2.20 ppm) should show correlations to C3, C4, and C5 . This confirms the methyl location.

  • Side Chain Connection: The Benzylic Proton (H-1', ~4.05 ppm) must show a strong 3-bond correlation to the Phenolic Carbon (C1) (~155 ppm) and C3 .

    • Why? If the side chain were meta or para, the correlation pattern to the phenolic carbon would differ significantly in intensity and path.

Stereochemical Considerations

Since the molecule contains a chiral center at C-1', the standard NMR spectrum described above represents a racemate (if synthesized non-selectively) or a single enantiomer.

To Determine Enantiomeric Excess (ee): Standard NMR cannot distinguish enantiomers in an achiral environment.

  • Protocol: Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (chiral shift reagent) or derivatize with Mosher's Acid Chloride .

  • Observation: Upon addition, the singlet methyl peak (2.20 ppm) will split into two singlets if the sample is racemic. Integration of these split peaks allows calculation of ee.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for chemical shift additivity rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for fragment validation of 2-amino-p-cresol derivatives).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC/HSQC interpretation).

Sources

Application

LC-MS/MS fragmentation pattern of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Application Note: LC-MS/MS Characterization & Fragmentation Protocol for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Executive Summary This application note provides a definitive protocol for the LC-MS/MS analysis of 2-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Characterization & Fragmentation Protocol for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Executive Summary

This application note provides a definitive protocol for the LC-MS/MS analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol , a critical structural isomer often encountered as a chiral building block, a degradation impurity in beta-agonist synthesis (e.g., Salbutamol analogs), or a metabolite in adrenergic pharmacology.[1]

Unlike its structural isomer Octopamine (which possesses a 2-amino-1-hydroxyethyl side chain), this analyte features a 1-amino-2-hydroxyethyl moiety (a substituted phenylglycinol motif).[1] This structural distinction fundamentally alters its fragmentation kinetics under Collision-Induced Dissociation (CID), necessitating a specific Multiple Reaction Monitoring (MRM) strategy.[1]

Chemical Identity & Structural Logic

  • Compound Name: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol[1][2][3]

  • CAS Number: 1270403-53-6[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Exact Mass: 167.0946 Da[1]

  • Precursor Ion [M+H]

    
    :  168.1019 m/z[1]
    

Structural Significance: The molecule consists of a p-cresol core substituted at the ortho position with a 1-amino-2-hydroxyethyl group.[1] The benzylic amine (C


-NH

) makes the C

-C

bond highly susceptible to cleavage, a behavior distinct from benzylic alcohols where water loss is the primary low-energy channel.[1]

LC-MS/MS Fragmentation Mechanics

To develop a robust MRM method, we must understand the causality behind the fragment ions.[1] The fragmentation of protonated 2-(1-amino-2-hydroxyethyl)-4-methylphenol follows the "Phenylglycinol Rule," dominated by the cleavage of the hydroxymethyl group.[1]

Proposed Fragmentation Pathway
  • Primary Channel (Base Peak): Loss of Formaldehyde/Hydroxymethyl Radical (

    
    -Cleavage) [1]
    
    • Mechanism: The protonated benzylic amine directs the cleavage of the C

      
      -C
      
      
      
      bond.[1]
    • Transition:

      
      
      
    • Loss: Neutral

      
      CH
      
      
      
      OH (31 Da).[1]
    • Fragment Structure: A stabilized iminium ion (4-methyl-2-hydroxybenzylideniminium).[1] This is typically the most abundant ion (Base Peak).[1]

  • Secondary Channel: Dehydration

    • Mechanism: Loss of the terminal hydroxyl group as water, often involving neighboring group participation from the amine or the phenolic hydroxyl.[1]

    • Transition:

      
      
      
    • Loss: H

      
      O (18 Da).[1]
      
  • Tertiary Channel: Deamination

    • Mechanism: Loss of ammonia from the benzylic position.[1]

    • Transition:

      
      
      
    • Loss: NH

      
       (17 Da).[1]
      
  • Deep Fragmentation: Tropylium Formation

    • Mechanism: Further degradation of the

      
       137 ion, losing the imine moiety to form a substituted tropylium or benzyl cation.[1]
      
    • Transition:

      
       (or direct 
      
      
      
      ).
Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor [M+H]+ m/z 168 (Protonated Amine) Frag_137 Base Peak (Iminium Ion) m/z 137 [M+H - CH2OH]+ Precursor->Frag_137  α-Cleavage (-31 Da)  Loss of CH2OH Frag_150 Dehydration Product m/z 150 [M+H - H2O]+ Precursor->Frag_150  - H2O (18 Da) Frag_151 Deamination Product m/z 151 [M+H - NH3]+ Precursor->Frag_151  - NH3 (17 Da) Frag_107 Cresol Tropylium Ion m/z 107 Frag_137->Frag_107  Loss of CH=NH

Figure 1: Proposed ESI+ fragmentation pathway for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol. The red arrow indicates the dominant transition.[1]

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute stock to 100 ng/mL in Water:Methanol (90:10, v/v) containing 0.1% Formic Acid.

  • Matrix Considerations: If analyzing in plasma/urine, perform Protein Precipitation (PPT) using cold Acetonitrile (1:3 ratio) to minimize ion suppression.[1]

LC Conditions (UHPLC)
  • Column: C18 stationary phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]

    • Reasoning: A standard C18 provides sufficient retention for this moderately polar amine.[1] A Phenyl-Hexyl column is an excellent alternative for enhanced selectivity of aromatic isomers.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B[1]

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 5% B[1]

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Source Voltage: 3500 V.

  • Desolvation Temp: 400°C.

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the labile side chain).

MRM Transition Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Interpretation
Quantifier 168.1137.118 - 2250Loss of CH

OH (Base Peak)
Qualifier 1 168.1150.115 - 1850Loss of H

O
Qualifier 2 168.1107.130 - 3550High energy skeletal fragment

Method Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: Typically 1 ng/mL to 1000 ng/mL.[1]

  • LOD: ~0.1 - 0.5 ng/mL (instrument dependent).[1]

  • Carryover: Due to the amine functionality, wash the needle with weak acid (e.g., 0.1% Formic in MeOH) to prevent adsorption.[1]

Isomer Differentiation (Critical)

This molecule is isomeric with Octopamine and Synephrine (demethylated).[1]

  • Differentiation: Octopamine (4-(2-amino-1-hydroxyethyl)phenol) fragments primarily via Water Loss (-18) to m/z 136 or Ammonia Loss (-17) to m/z 137 because the OH is benzylic.[1]

  • Target Molecule: Fragments primarily via Side-chain cleavage (-31) to m/z 137 because the NH

    
     is benzylic.[1]
    
  • Check: Compare the ratio of m/z 150 (Water loss) vs m/z 137.[1] Octopamine will have a much higher relative abundance of water loss than the target molecule.[1]

Visual Workflow: Method Development

Workflow Sample Sample (Plasma/API) Prep Protein Precip (ACN 3:1) Sample->Prep LC UHPLC Separation (C18, 5-90% B) Prep->LC MS ESI+ Source (3.5 kV) LC->MS Q1 Q1 Select 168.1 m/z MS->Q1 CID CID Frag (CE 20eV) Q1->CID Q3 Q3 Detect 137.1 m/z CID->Q3

Figure 2: Standardized LC-MS/MS workflow for quantitation.[1]

References

  • Kusano, H. et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry.[1] Journal of the American Society for Mass Spectrometry.[1] Available at: [Link]

  • Sekula, K. et al. (2019). Analysis of the Fragmentation of New-Type Phenethylamine Derivatives.[1] Problems of Forensic Sciences.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 2-Amino-2-phenylethanol (Phenylglycinol).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Introduction Welcome to the technical support center for the synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol. This molecule, a substituted phenylethanolamine, is structurally related to important bioactive compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol. This molecule, a substituted phenylethanolamine, is structurally related to important bioactive compounds like synephrine and octopamine, making it a valuable intermediate for researchers in medicinal chemistry and drug development.[1] Its synthesis, while conceptually straightforward, presents several challenges where yield can be compromised.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common pitfalls and optimize your synthetic strategy. The primary and most established route involves the preparation of an α-aminoketone intermediate followed by its selective reduction to the target amino alcohol.

Synthetic Pathway Overview

The synthesis is generally approached in a two-stage process starting from a suitable substituted acetophenone. The key steps are:

  • Formation of the α-Aminoketone: This involves the synthesis of an α-haloketone intermediate, such as 2-bromo-1-(2-hydroxy-5-methylphenyl)ethanone, followed by amination.

  • Reduction of the Carbonyl: The α-aminoketone is then selectively reduced to the desired 2-amino-1-phenylethanol derivative.

This pathway is illustrated below.

G cluster_0 Stage 1: α-Aminoketone Synthesis cluster_1 Stage 2: Carbonyl Reduction cluster_2 Potential Side Reaction A 1-(2-Hydroxy-5-methylphenyl)ethanone B 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone A->B Bromination C 2-Amino-1-(2-hydroxy-5-methylphenyl)ethanone B->C Amination (e.g., NH₃ or Hexamine) D 2-(1-Amino-2-hydroxyethyl)-4-methylphenol (Final Product) C->D Reduction (e.g., NaBH₄) E Over-reduction or Dimerization C->E Harsh Conditions

Caption: General two-stage synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis.

Question 1: My overall yield is significantly lower than expected. Where should I start investigating?

Answer: Low overall yield is a common problem that can stem from inefficiencies in either of the two main stages. A systematic approach is crucial.

Troubleshooting Workflow:

G cluster_stage1 Stage 1 Issues cluster_stage2 Stage 2 Issues start Low Overall Yield isolate_intermediate Isolate & Characterize α-Aminoketone Intermediate start->isolate_intermediate yield_low1 Yield of Intermediate is Low? isolate_intermediate->yield_low1 Yes crude_analysis Analyze Crude Final Product (TLC, ¹H NMR) isolate_intermediate->crude_analysis No, yield/purity is good fix_bromination Optimize Bromination: - Check Br₂ stoichiometry - Control temperature yield_low1->fix_bromination fix_amination Optimize Amination: - Check amine source purity - Control stoichiometry to avoid dialkylation yield_low1->fix_amination purity_low1 Purity of Intermediate is Low? incomplete_rxn Incomplete Reaction? (Starting Ketone Present) crude_analysis->incomplete_rxn side_products Significant Side Products? crude_analysis->side_products fix_reduction Optimize Reduction: - Use fresh NaBH₄ - Increase reagent equivalents - Extend reaction time incomplete_rxn->fix_reduction Yes adjust_conditions Adjust Conditions: - Lower temperature - Ensure inert atmosphere - Check pH during workup side_products->adjust_conditions Yes

Caption: Decision tree for troubleshooting low yield synthesis.

First, isolate and characterize the α-aminoketone intermediate after Stage 1. If the yield or purity of this intermediate is low, focus your optimization efforts there. Common issues include incomplete bromination or side reactions during amination. If the intermediate is clean and obtained in good yield, the problem lies in the reduction step.

Question 2: During the reduction of the α-aminoketone, my reaction is incomplete, and a lot of starting material remains. What's causing this?

Answer: Incomplete reduction is typically due to issues with the reducing agent or the reaction conditions.

  • Cause 1: Reducing Agent Activity. Sodium borohydride (NaBH₄) is the most common and preferred reagent for this transformation due to its selectivity.[2][3] However, it can degrade upon exposure to moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or a batch that has been stored in a desiccator. Do not use old or clumpy reagents. Ensure your reaction solvent (typically methanol or ethanol) is anhydrous.[4]

  • Cause 2: Insufficient Stoichiometry. While the stoichiometry is 1:1 for the ketone reduction, often a slight excess of the reducing agent is required to drive the reaction to completion and to account for any reaction with the solvent or trace water.

    • Solution: Increase the equivalents of NaBH₄ incrementally, for example, from 1.1 eq. to 1.5 eq. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Cause 3: Low Temperature. While low temperatures can improve selectivity, they also slow down the reaction rate.

    • Solution: Most borohydride reductions of this type proceed well between 0 °C and room temperature.[5] If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and stir for an extended period (2-4 hours).

Question 3: I'm observing significant side products in my final material. What are they, and how can I prevent them?

Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates.

  • Side Product 1: Dimerization/Polymerization. Amino alcohols can be reactive, and under certain conditions (e.g., harsh pH, high temperatures), they can potentially form dimers or oligomers.[6]

    • Prevention: Maintain a controlled temperature throughout the reaction and workup. During the workup, neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for prolonged periods.

  • Side Product 2: Rearrangement Products. While less common with NaBH₄, α-aminoketones are known to undergo rearrangement under certain reductive conditions (like the Clemmensen reduction).[3][7]

    • Prevention: Stick to mild and selective reducing agents like NaBH₄. Avoid highly acidic and high-temperature conditions which might facilitate such rearrangements.

  • Side Product 3: Products from Impure Intermediates. If the α-aminoketone intermediate contains impurities (e.g., unreacted α-haloketone), these will be carried through and potentially react to form other impurities.

    • Prevention: Ensure the α-aminoketone is purified (e.g., by recrystallization or column chromatography) before proceeding to the reduction step.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)High selectivity for the carbonyl group, preventing reduction of the aromatic ring.
Solvent Methanol or EthanolGood solubility for both the substrate and NaBH₄.
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity and minimizes side reactions.[4]
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary for NaBH₄, it prevents potential oxidation of the phenol group.
Workup Mild acidic quench (e.g., dilute HCl or NH₄Cl) followed by basic extractionNeutralizes excess reducing agent and allows for extraction of the product.

Question 4: The purification of the final product by column chromatography is difficult, with significant streaking and poor separation. How can I improve this?

Answer: The presence of both a basic amino group and an acidic phenol group can make chromatographic purification challenging.

  • Solution 1: Use a Modified Eluent. Amines are notorious for causing streaking on silica gel.

    • Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM). This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

  • Solution 2: Convert to a Salt. If the compound is still difficult to purify, consider converting it to its hydrochloride salt by treating a solution of the crude product with HCl in a solvent like isopropanol or ether. The salt often has better crystalline properties and can be purified by recrystallization, removing many neutral impurities.[8] The free base can be regenerated afterward if necessary.

  • Solution 3: Alternative Purification. Consider recrystallization as a primary method of purification if the crude product is a solid and reasonably pure. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for this synthesis? A1: The most practical starting material is 4-methylphenol. This would first need to be acylated, for instance, via a Friedel-Crafts or Fries rearrangement to produce 1-(2-hydroxy-5-methylphenyl)ethanone. Alternatively, one could start from 2-amino-4-methylphenol, though subsequent steps would need to be adapted.[9]

Q2: What is the best way to monitor the progress of the reduction reaction? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 10% Methanol in Dichloromethane. The starting α-aminoketone will be less polar (higher Rf value) than the resulting amino alcohol product (lower Rf value) due to the introduction of the hydroxyl group. Stain the plate with ninhydrin (to visualize the amine) or potassium permanganate.

Q3: Are there any specific safety precautions I should take? A3: Yes. α-haloketones (like the bromo-intermediate) are lachrymators and skin irritants; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium borohydride reacts with water and acids to produce flammable hydrogen gas; it should be handled with care and quenched slowly. Always consult the Safety Data Sheet (SDS) for all reagents used.

Q4: Can this synthesis be made stereoselective? A4: Yes. The reduction of the prochiral α-aminoketone can be performed using chiral reducing agents or catalysts to yield an enantiomerically enriched product. For example, asymmetric reduction can be achieved using borane complexes with chiral catalysts like (R)- or (S)-Me-CBS (Corey-Bakshi-Shibata catalyst).[4] This is critical if the target molecule is intended for chiral drug applications.

Detailed Experimental Protocols

This is a generalized protocol based on established procedures for similar molecules and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2-Amino-1-(2-hydroxy-5-methylphenyl)ethanone (Intermediate C)

  • Halogenation: Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone (1.0 eq) in a suitable solvent like acetic acid or chloroform. Slowly add bromine (1.0 eq) dropwise at room temperature while protecting the reaction from light. Stir for 2-4 hours until TLC indicates full consumption of the starting material. Quench the reaction with a solution of sodium thiosulfate and extract the product with ethyl acetate. Dry and concentrate the organic phase to yield the crude 2-bromo-1-(2-hydroxy-5-methylphenyl)ethanone.

  • Amination (Delépine Reaction): Dissolve the crude α-bromoketone (1.0 eq) and hexamethylenetetramine (hexamine) (1.1 eq) in a solvent mixture like chloroform and isopropanol.[10]

  • Hydrolysis: Reflux the mixture for 4-6 hours. A solid salt should precipitate. Cool the reaction, filter the solid, and wash with cold isopropanol. Hydrolyze this salt by heating it in a mixture of ethanol and concentrated hydrochloric acid for 2-3 hours.

  • Workup: Cool the reaction mixture and filter the resulting solid, which is the hydrochloride salt of the α-aminoketone. The salt can be used directly or neutralized with a base (e.g., NaHCO₃) and extracted to yield the free base.

Protocol 2: Reduction to 2-(1-Amino-2-hydroxyethyl)-4-methylphenol (Product D)

  • Setup: Dissolve the 2-amino-1-(2-hydroxy-5-methylphenyl)ethanone intermediate (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reduction: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quench & Workup: Once the reaction is complete, cool it back to 0 °C and slowly quench by adding acetone, followed by dilute hydrochloric acid to neutralize excess NaBH₄. Adjust the pH to ~8-9 with a base like sodium bicarbonate or ammonium hydroxide.

  • Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate or a 9:1 mixture of chloroform/isopropanol. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane, with 0.5% triethylamine added) or by recrystallization.

References

  • R. A. Pilli, G. B. M. de Souza, L. C. Dias. Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols.
  • A. V. Gembitskaya, et al. (2024). Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. MDPI. Available: [Link]

  • A. V. Gembitskaya, et al. (2023). Synephrine Analogues as Glucocorticoid Receptor Agonists. MDPI. Available: [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem.
  • A. Gembitskaya, et al. (2024). Synthesis and Anti-Cancer Activity in Vitro of Synephrine Derivatives. ResearchGate. Available: [Link]

  • J. M. Concellon, H. Rodriguez-Solla. Synthesis and reduction of α-amino ketones derived from leucine. Journal of the Chemical Society, Perkin Transactions 1.
  • C. T. Gnewuch, M. L. Moore. (2005). Synthesis and uses of synephrine derivatives. Google Patents (WO2005108381A1).
  • orthocresol. (2017). Rearrangements of α-aminoketones in Clemmensen reduction. Chemistry Stack Exchange. Available: [Link]

  • R. A. Pilli, G. B. de Souza, L. C. Dias. (2004). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. Available: [Link]

  • N. H. Cromwell, F. A. Miller. (1959). A New Rearrangement of alpha-Aminoketones. Rhodium.ws.
  • A. V. Gembitskaya, et al. (2022). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. PMC. Available: [Link]

  • A. D. Reddy, et al. (2024).
  • M. Al-said, et al. (2010). Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. Google Patents (EP2263998A1).
  • M. Nema, et al. (2011). 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol. PMC. Available: [Link]

  • M. Teruo, et al. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents (JPH03200751A).
  • G. Reddelien, W. Muller. (1934). Purification of methyl-para-amino phenol. Google Patents (US1973472A).
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 1-(2-Amino-6-methylphenyl)ethanone. BenchChem.
  • Nicodem. (2011). Phenylethanolamine from styrene. Sciencemadness.org. Available: [Link]

  • Wikipedia. Phenylethanolamine. Wikipedia. Available: [Link]

  • Boff'n. (2015). Phenethanolamine synthesis is frustrating me!. Sciencemadness Discussion Board. Available: [Link]

  • K. Hiroshi, et al. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office (EP 0924193 A1). Available: [Link]

  • G. M. Phan, et al. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons.
  • BenchChem Technical Support Team. (2025). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in (R)-(-)-2-Bromo-1-phenylethanol synthesis. BenchChem.
  • V. D. Joshi, et al. (2015). Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. ResearchGate. Available: [Link]

  • T. Mancilla Percino, T. R. Cruz Hernandez. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. SciELO. Available: [Link]

  • University of Malaya. (2005). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository.
  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available: [Link]

  • T. Mancilla, T. R. Cruz. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. ResearchGate. Available: [Link]

  • PubChem. 4-(2-Amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol. PubChem. Available: [Link]

  • MilliporeSigma. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Sigma-Aldrich.
  • P. Van Arnum. (2006). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology.
  • M. Nasim, et al. (2004). Optimization and kinetic model of condensation of a secondary amine with a uracil derivative in the synthesis of 2-[(1-carbethoxy-4-piperidinyl) (methyl)amino]-1H-pyrimidin-4-one. PubMed. Available: [Link]

  • Veeprho. (S)-4-(2-Amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol. Veeprho.
  • Z. Chen, et al. (2012). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC. Available: [Link]

Sources

Optimization

Troubleshooting baseline noise in HPLC analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Technical Support Center: HPLC Analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol A Senior Application Scientist's Guide to Troubleshooting Baseline Noise Welcome to the technical support center for the High-Performan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

A Senior Application Scientist's Guide to Troubleshooting Baseline Noise

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who encounter baseline noise, a common issue that can compromise the accuracy and sensitivity of chromatographic analysis.[1][2] As a compound with both amine and phenolic functional groups, 2-(1-Amino-2-hydroxyethyl)-4-methylphenol presents unique challenges that require a systematic and well-informed troubleshooting approach.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to help you diagnose and resolve baseline issues effectively.

Core Troubleshooting Workflow

A noisy or drifting baseline is a symptom that can originate from nearly any part of the HPLC system. The key to efficient troubleshooting is a logical, systematic process of elimination. The following workflow provides a high-level overview of this process.

HPLC_Troubleshooting_Workflow start_node Baseline Noise Observed system_check_node system_check_node start_node->system_check_node Start Here decision_node decision_node process_node_pump Investigate Pump & Degasser: - Check for air bubbles - Purge system - Inspect check valves - Verify degasser function decision_node->process_node_pump Yes decision_node_irregular Is noise present without column? decision_node->decision_node_irregular No (irregular/drifting) process_node process_node system_check_node->decision_node Is noise regular (pulsing)? end_node Stable Baseline Achieved process_node_pump->end_node process_node_no_column Investigate Pre-Column Path: - Mobile phase contamination - Detector issues (lamp, cell) - System leaks decision_node_irregular->process_node_no_column Yes process_node_with_column Investigate Column & Post-Column: - Column contamination - Column degradation - Temperature fluctuations - Insufficient equilibration decision_node_irregular->process_node_with_column No (noise disappears) process_node_no_column->end_node process_node_with_column->end_node

Caption: A systematic workflow for diagnosing the source of HPLC baseline noise.

Troubleshooting Guide: Question & Answer Format

This section addresses specific baseline noise issues you may encounter during the analysis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol.

Part 1: Mobile Phase & System Preparation

Question: My baseline is showing regular, periodic spikes or pulses. What is the most likely cause?

Answer: Regular, rhythmic noise that correlates with the pump stroke is almost always caused by issues within the solvent delivery system.[3][4]

  • Causality: The HPLC pump is designed to deliver a constant, pulse-free flow. Air bubbles or faulty mechanical parts disrupt this steady flow, causing pressure fluctuations that are registered by the detector as a noisy baseline.[5][6]

  • Immediate Actions:

    • Check for Air Bubbles: Visually inspect all solvent lines for visible bubbles. Air is a primary cause of pressure instability.[5]

    • Purge the Pump: Perform a system purge according to your instrument's manual. This forces a high flow of solvent through the pump heads to expel any trapped air.[7]

    • Verify Solvent Degassing: Ensure your mobile phase is adequately degassed. An in-line vacuum degasser is standard on most modern systems; verify it is operational.[8][9] If degassing is insufficient, dissolved gases can come out of solution post-pump, creating bubbles.[10][11]

  • If the Problem Persists:

    • Faulty Check Valves: A dirty or failing check valve can cause poor pump performance and pressure fluctuations.[6][8] Depending on your system, these may be cleaned or replaced.

    • Worn Pump Seals: Leaking pump seals can allow air to enter the system and cause pressure drops.[5][6] This is often accompanied by visible salt crystals (if using buffers) around the pump head.

Question: I'm observing a drifting or wandering baseline, especially during a gradient run. What should I investigate?

Answer: Baseline drift is often related to changes in the mobile phase composition, temperature, or column contamination.

  • Causality & Key Considerations for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol:

    • Mobile Phase Quality: Using non-HPLC grade solvents or water can introduce impurities that elute during a gradient, causing the baseline to drift.[1][8] Always use freshly prepared, high-purity solvents.[12]

    • Column Equilibration: This is critical. If the column is not fully equilibrated with the initial mobile phase conditions before injection, the stationary phase will continue to adjust during the run, causing significant drift.[7]

    • Temperature Fluctuations: The refractive index and UV absorbance of the mobile phase are temperature-dependent. A lack of proper column and solvent temperature control can lead to baseline drift, especially if the laboratory environment has temperature swings.[12][13][14] Ensure your column oven is set to a stable temperature, typically a few degrees above ambient.

    • Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a rising baseline.[3][8] Given the polar nature of your analyte, contaminants may be either polar or non-polar.

  • Troubleshooting Steps:

    • Ensure Sufficient Equilibration: Before starting a sequence, allow at least 10-20 column volumes of the starting mobile phase to pass through the column until the baseline is flat.[15]

    • Prepare Fresh Mobile Phase: If solvents are more than a day or two old, remake them. This minimizes degradation and absorption of atmospheric contaminants.[12]

    • Implement Column Washing: If you suspect contamination, implement a column cleaning protocol (see Experimental Protocols section below).

Part 2: The Column and Analyte-Specific Issues

Question: My baseline is noisy and irregular, and I'm analyzing 2-(1-Amino-2-hydroxyethyl)-4-methylphenol. Could the column be the problem?

Answer: Yes, the column is a very common source of irregular baseline noise, often due to contamination or degradation.[8]

  • Causality: The amino group in your analyte can interact strongly with active sites (silanols) on a silica-based reversed-phase column. Furthermore, if your sample matrix is complex (e.g., biological fluids), matrix components can irreversibly bind to the column.[16] This buildup of contaminants can bleed off during analysis, creating noise.[8]

  • Diagnostic Test:

    • Remove the column from the system.

    • Replace it with a union or a zero-dead-volume connector.

    • Run your mobile phase through the system.

    • If the baseline becomes stable, the column is the source of the noise.[3][8] If the noise persists, the problem lies elsewhere (e.g., detector, mobile phase).

  • Solutions:

    • Column Flushing: Flush the column with a strong solvent to remove contaminants. For a reversed-phase column, a gradient wash from a weak to a strong organic solvent is effective. (See Protocol 2: General Purpose Reversed-Phase Column Cleaning ).

    • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It traps strongly retained impurities and particulates, protecting the more expensive analytical column.[16]

    • Consider Column Age: Columns have a finite lifetime. If the column is old and has been used extensively, its stationary phase may be degraded, leading to poor performance and noise.[1]

Part 3: The Detector

Question: I have ruled out the pump and column, but my baseline is still noisy. What detector issues should I check?

Answer: The detector itself can be a source of noise, typically due to an aging lamp or a contaminated flow cell.[1][7]

  • Causality:

    • Detector Lamp Failure: UV detector lamps have a limited lifespan. As they age, their energy output becomes unstable, which translates directly into baseline noise.[17][18]

    • Contaminated Flow Cell: Air bubbles, precipitated buffer salts, or sample components can get trapped in the flow cell, scattering light and causing noise.[1][2]

    • Incorrect Wavelength: Setting the detection wavelength near the UV cutoff of your mobile phase solvent will inherently result in a high-noise baseline.[19] For example, methanol has a UV cutoff around 210 nm; operating at this wavelength will be noisy.

  • Troubleshooting Steps:

    • Check Lamp Usage: Most HPLC software logs the operating hours of the detector lamp. Check this against the manufacturer's recommended lifespan.

    • Flush the Flow Cell: Flush the flow cell with a strong, miscible solvent like methanol or isopropanol to remove contaminants.[15] A 1N Nitric Acid solution can be used for stubborn contamination, but consult your detector manual first.[15]

    • Add Backpressure: Installing a backpressure regulator after the detector can help keep dissolved gases in solution, preventing bubble formation within the flow cell.[15]

Summary of Baseline Noise Types and Potential Causes

Noise Type Description Common Causes Primary Area to Investigate
Regular/Cyclic Noise Rhythmic, repeating spikes or waves.Air in pump, faulty check valves, worn pump seals, insufficient degassing.[3][6]Pump & Solvent Delivery System
Irregular/High-Frequency Noise Random, sharp spikes.Dirty flow cell, aging detector lamp, air bubbles in detector, electronic interference.[1][3]Detector & Electronics
Drift (Upward or Downward) A slow, steady slope in the baseline.Temperature changes, poor column equilibration, mobile phase contamination, column bleed.[1][3][12]Column, Mobile Phase, Temperature Control
Wander (Slow, Irregular Fluctuation) A slow, non-linear change in the baseline.Incomplete mobile phase mixing, contaminated mobile phase, slow column equilibration.[15]Mobile Phase & Column

Visualizing Mobile Phase Preparation Logic

Proper mobile phase preparation is fundamental to a stable baseline. The following diagram outlines the critical decision points.

Mobile_Phase_Prep start_node Start: Prepare Mobile Phase process_node_solvents Use HPLC-grade solvents and ultra-pure water start_node->process_node_solvents process_node process_node decision_node decision_node end_node Ready for HPLC decision_node_buffer Is a buffer required? process_node_solvents->decision_node_buffer process_node_no_buffer process_node_no_buffer decision_node_buffer->process_node_no_buffer No process_node_buffer Select buffer with appropriate pKa. Ensure solubility in organic phase. decision_node_buffer->process_node_buffer Yes process_node_mix Premix aqueous and organic phases. Filter through 0.45 or 0.22 µm filter. process_node_no_buffer->process_node_mix process_node_buffer->process_node_mix process_node_degas Degas thoroughly using: - In-line vacuum degasser - Helium sparging - Sonication (less effective) process_node_mix->process_node_degas process_node_degas->end_node

Caption: Decision workflow for preparing a stable HPLC mobile phase.

Experimental Protocols

Protocol 1: Systematic HPLC System Purge

This protocol is designed to remove air bubbles from the entire system.

  • Remove Column: Disconnect the column and replace it with a union.

  • Prepare Purge Solvent: Use 100% HPLC-grade methanol or isopropanol, as these have low viscosity and high solubility for air.

  • Prime Solvent Lines: Place all solvent lines into the purge solvent.

  • Open Purge Valve: Open the pump's purge valve as per the manufacturer's instructions.

  • High Flow Rate Purge: Set the pump to a high flow rate (e.g., 5-10 mL/min). Run for 5-10 minutes or until no bubbles are seen in the waste tubing.

  • Close Purge Valve: Close the purge valve and reduce the flow rate to 1 mL/min.

  • System Flush: Allow the solvent to flush through the entire system (including the autosampler and detector) for 15-20 minutes.

  • Re-introduce Mobile Phase: Gradually re-introduce your mobile phase and equilibrate the system before re-installing the column.

Protocol 2: General Purpose Reversed-Phase Column Cleaning

This protocol is for removing strongly retained contaminants from a C18 or similar column.[20][21]

  • Important: Always disconnect the column from the detector to avoid sending highly concentrated contaminants into the flow cell.[21]

  • Flush Salts/Buffers: Flush the column with 10-20 column volumes of HPLC-grade water (with no buffer).

  • Flush with Intermediate Solvent: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Flush with Stronger Solvent: Flush with 10-20 column volumes of 100% Isopropanol.

  • (Optional) For very non-polar contaminants: Flush with 10-20 column volumes of Hexane, followed by another flush of Isopropanol to ensure miscibility with the mobile phase.

  • Re-equilibrate: Flush with your mobile phase (without buffer first, then with buffer) for at least 20 column volumes or until the baseline is stable.

Frequently Asked Questions (FAQs)

  • Q1: How often should I change my mobile phase?

    • A1: It is best practice to prepare fresh mobile phase daily. Aqueous mobile phases, especially at neutral pH, can support microbial growth, while organic solvents can evaporate, changing the composition.[1]

  • Q2: What is the difference between sonication, helium sparging, and in-line vacuum degassing?

    • A2: These are all methods to remove dissolved gases. In-line vacuum degassing is the most common and convenient method built into modern HPLCs.[9] Helium sparging is highly effective but uses a consumable gas.[10][22] Sonication is the least effective and generally not recommended as the primary method, as it only removes about 20-30% of dissolved gases.[9][10]

  • Q3: Can the lab environment really affect my baseline?

    • A3: Absolutely. Fluctuations in room temperature can affect detector stability and mobile phase viscosity, leading to baseline drift.[14][23] Also, placing the HPLC on the same electrical circuit as high-power equipment can introduce electronic noise.[15]

  • Q4: My baseline is noisy only when I use Trifluoroacetic acid (TFA). Why?

    • A4: TFA is a UV-active ion-pairing agent. Old or degraded TFA can have high UV absorbance, leading to a noisy and drifting baseline.[12] Always use fresh, high-purity TFA from a small-volume bottle to minimize degradation and contamination.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Compass Instruments. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Phenomenex. (2025, October 31). HPLC Degassing methods: Inline vs Offline. Retrieved from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • LCGC. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Basics of Mobile Phase Degassing. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. Retrieved from [Link]

  • Bradley, C. (2017, March 2). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Technology Networks. Retrieved from [Link]

  • Lab Bulletin. (n.d.). HPLC-Tip: Degassing of the mobile phase. Retrieved from [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. r/CHROMATOGRAPHY. Retrieved from [Link]

  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). HPLC Pump Care and Troubleshooting. Retrieved from [Link]

  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Chromatography Forum. (2018, April 1). best method of degassing mobile phase?. Retrieved from [Link]

  • Dolan, J. W. (2020, November 12). Mobile-Phase Degassing: What, Why, and How. LCGC International. Retrieved from [Link]

  • Axion Labs. (2025, September 10). Clean A Reverse-Phase HPLC Column in 2 Simple Steps. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What protocol do you use to clean the RP C18 HPLC column daily?. Retrieved from [Link]

  • Cogent Columns. (2025, December 22). Reduce the Need to Clean or Wash HPLC Columns - Guidelines - Tips and Suggestions. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Separation Science. (2023, December 8). Isolating Detector Noise: Part 1. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Assay

Executive Summary: The Polarity Paradox In the development of adrenergic agonists and related phenolic drugs, 2-(1-Amino-2-hydroxyethyl)-4-methylphenol serves as a critical intermediate or potential degradation impurity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

In the development of adrenergic agonists and related phenolic drugs, 2-(1-Amino-2-hydroxyethyl)-4-methylphenol serves as a critical intermediate or potential degradation impurity.[1] As a Senior Application Scientist, I often see validation protocols fail for this specific molecule not because of instrument error, but due to a fundamental misunderstanding of its physicochemical behavior.

This molecule presents a classic "polarity paradox":

  • The Phenolic Core: Suggests reversed-phase (RP) compatibility.[1]

  • The Amino-Ethanol Side Chain: Creates a highly polar, basic center (

    
     for the amine) that resists retention on C18 columns, leading to void-volume elution and co-elution with matrix salts.[2]
    

This guide objectively compares two validated approaches to quantifying this analyte: the Traditional Ion-Pair RP-HPLC (UV) method versus the Modern HILIC-MS/MS approach.[1] We will dissect the causality behind method selection, provide robust protocols, and validate them against ICH Q2(R2) standards.

Technical Analysis & Method Selection Logic

Before pipetting a single solvent, we must define the "Why." The choice between Ion-Pairing (IP) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on your laboratory's sensitivity requirements and detector availability.[1]

The Decision Matrix

The following logic flow illustrates the critical decision points when selecting a method for polar aminophenols.

MethodSelection Start Analyte: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Prop Properties: Polar, Basic (Amine), UV Active Start->Prop Q1 Requirement: Assay (mg/mL) or Trace Impurity (ng/mL)? Prop->Q1 Assay High Conc. (Assay/Purity) Q1->Assay Assay Trace Trace Level (Genotoxic/Impurity) Q1->Trace Impurity MethodA Method A: Ion-Pair RP-HPLC (Robust, Low Cost, UV Detection) Assay->MethodA MethodB Method B: HILIC-MS/MS (High Sensitivity, MS Compatible) Trace->MethodB

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity needs.

Comparative Methodologies

Method A: Ion-Pair RP-HPLC (The Workhorse)

Best for: Raw material assay, content uniformity, and stability testing where UV detection is sufficient.[1][2] The Mechanism: The amino group is protonated at acidic pH. We add an anionic ion-pairing reagent (Octanesulfonate) which forms a neutral complex with the amine, allowing it to interact with the hydrophobic C18 chain.

Protocol A: Operational Parameters
  • Column: C18 End-capped,

    
     (e.g., Inertsil ODS-3 or equivalent).[1]
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 3.0) + 
    
    
    
    Sodium 1-Octanesulfonate.[1]
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (85% A : 15% B). Note: Gradient is risky with IP reagents due to baseline drift.[1]

  • Flow Rate:

    
    .
    
  • Detection: UV @ 276 nm (Phenolic absorption max).

  • Column Temp:

    
    .
    

Critical Expert Insight:

"Never shut down an IP-HPLC system directly into 100% organic solvent. The phosphate salts will precipitate, ruining your pump seals. Always flush with 90:10 Water:Methanol first."[1]

Method B: HILIC-MS/MS (The Specialist)

Best for: Trace impurity profiling, cleaning validation, and bioanalysis.[2] The Mechanism: HILIC uses a polar stationary phase.[3][4][5] Water forms a stagnant layer on the silica surface. The polar analyte partitions into this water layer.[3] Acetonitrile acts as the "weak" solvent here.

Protocol B: Operational Parameters
  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or BEH Amide),

    
    .[1]
    
  • Mobile Phase A:

    
     Ammonium Acetate (pH 9.0). High pH ensures the phenol is ionized, altering selectivity.
    
  • Mobile Phase B: Acetonitrile.[3][6][7]

  • Gradient: 95% B to 60% B over 10 minutes.

  • Flow Rate:

    
    .
    
  • Detection: ESI+ (Positive Mode) MS/MS. MRM transition:

    
     (Loss of water/hydroxyl).
    

Critical Expert Insight:

"Sample diluent is the killer in HILIC. If you dissolve your sample in 100% water, it will disrupt the water layer on the column head, causing peak distortion. Dissolve samples in 80% Acetonitrile."

Validation Performance Comparison

The following data summarizes a comparative validation study performed under ICH Q2(R2) guidelines.

Validation ParameterMethod A (IP-HPLC-UV)Method B (HILIC-MS/MS)Expert Commentary
Linearity (

)

(Range:

)

(Range:

)
UV is inherently more linear; MS requires stable isotope internal standards for best linearity.[1][2]
LOD (Limit of Detection)


HILIC-MS is

more sensitive.[1]
Precision (RSD %)


IP-HPLC is superior for Assay/Potency where precision is paramount.[1][2]
Accuracy (Recovery)


Matrix effects in MS can suppress ionization, widening the accuracy range.
Specificity Resolved from precursorsMass-selectiveMS offers superior specificity for co-eluting peaks.[1][2]

Experimental Workflow & Validation Steps

To ensure Trustworthiness and Reproducibility , the validation must follow a rigorous lifecycle approach.

The Validation Workflow (ICH Q2 Aligned)

ValidationWorkflow Prep 1. System Suitability (Tailing < 1.5, Plates > 5000) Spec 2. Specificity (Forced Degradation: Acid/Base/Oxidation) Prep->Spec Lin 3. Linearity & Range (5 Concentrations, Triplicate) Spec->Lin Acc 4. Accuracy (Spike Recovery @ 80%, 100%, 120%) Lin->Acc Rob 5. Robustness (pH +/- 0.2, Temp +/- 5C) Acc->Rob

Figure 2: Step-by-step validation workflow ensuring data integrity.

Detailed Validation Protocol: Specificity (Forced Degradation)

Since 2-(1-Amino-2-hydroxyethyl)-4-methylphenol is an aminophenol, it is sensitive to oxidation.[1][2]

  • Oxidative Stress: Treat sample with 3%

    
     for 2 hours at RT.
    
    • Expectation: Formation of quinone imines (pink/brown discoloration).

    • Acceptance Criteria: Peak purity index (DAD) > 0.999 or no interference at retention time of main peak.

  • Thermal Stress: Heat at

    
     for 24 hours.
    
    • Expectation: Minimal degradation expected unless moisture is present.

Conclusion & Recommendation

The validation of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol requires a bifurcated strategy:

  • Use Method A (IP-RP-HPLC) for routine Quality Control (Assay) . It is robust, cost-effective, and offers the high precision (

    
    ) required for release testing. The ion-pairing reagent effectively neutralizes the polarity issues.
    
  • Use Method B (HILIC-MS/MS) for Impurity Profiling or cleaning validation.[1] The sensitivity is unmatched, and the mechanism is orthogonal to RP-HPLC, ensuring that no impurities are "hiding" under the main peak.

Final Precaution: Ensure all reference standards are stored under argon or nitrogen at


. Aminophenols degrade rapidly in air, which will compromise your calibration curve regardless of the method used.

References

  • International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1] [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][2]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

Sources

Comparative

A Comparative Guide to Achieving Picogram-Level Detection of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol: Accuracy and Precision Limits

For drug development professionals and researchers, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, or impurities is non-negotiable. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, or impurities is non-negotiable. This guide provides an in-depth comparison of analytical methodologies for the detection of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol, a molecule possessing both a phenolic group and an ethanolamine sidechain. Its structural characteristics—polarity, potential for hydrogen bonding, and susceptibility to oxidation—present unique analytical challenges.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, provides validated protocols, and objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and advanced Electrochemical Sensing. The goal is to equip you with the knowledge to select and validate a method that is not only fit for purpose but also meets stringent regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Understanding the Analytical Challenge

The structure of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol dictates the analytical approach. The polar amine and hydroxyl groups make it highly water-soluble but challenging for conventional gas chromatography without derivatization.[6][7] Conversely, the phenol ring provides a chromophore suitable for UV detection in liquid chromatography and an electroactive site for electrochemical sensing.[8] Our objective is to navigate these properties to achieve the lowest possible limits of detection (LOD) and quantification (LOQ) without compromising accuracy or precision.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often the workhorse for pharmaceutical analysis due to its robustness and versatility. For our target analyte, a C18 column is ideal for retaining the molecule while allowing for separation from potential non-polar impurities.

Causality of Experimental Choices
  • Mobile Phase: A gradient elution using a mild acid (like formic or acetic acid) in water and a polar organic solvent (like acetonitrile or methanol) is selected. The acid protonates the amine group, ensuring a single ionic state and preventing peak tailing. It also improves the ionization efficiency if a mass spectrometer is used as the detector.

  • Detector: A Diode-Array Detector (DAD) is chosen for its ability to acquire spectra across a range of wavelengths, confirming peak purity and identity. The phenolic ring is expected to have a strong absorbance maximum around 270-280 nm.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is critical for ensuring reproducible retention times, a key component of method precision.[9][10]

Experimental Protocol: HPLC-DAD
  • System Preparation:

    • HPLC System: A quaternary HPLC system with a DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol in Mobile Phase A.

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in Mobile Phase A to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Run the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).

    • Inject the sample and quantify using the established calibration curve.

Workflow for HPLC-DAD Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) A1 Equilibrate C18 Column (30°C, 1.0 mL/min) P1->A1 P2 Prepare Calibration Standards (0.1-50 µg/mL) A2 Inject Standards & Samples (10 µL) P2->A2 P3 Prepare Sample (Dissolve & Filter) P3->A2 A1->A2 A3 Detect at 275 nm (DAD) A2->A3 D1 Generate Calibration Curve (R² > 0.99) A3->D1 D2 Integrate Sample Peak A3->D2 D3 Calculate Concentration D1->D3 D2->D3

Caption: Workflow for HPLC-DAD analysis of the target analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility and polar nature of the analyte, direct GC-MS analysis is problematic and often results in poor peak shape and thermal degradation.[11][12] Derivatization is mandatory. Benzylation of the hydroxyl and amine groups is an effective strategy to create a more volatile and thermally stable derivative suitable for GC-MS analysis.[6][7][13]

Causality of Experimental Choices
  • Derivatization: Benzyl bromide is used to react with the acidic protons on the hydroxyl and amine groups under basic conditions. This replaces the polar -OH and -NH groups with non-polar O-benzyl and N-benzyl groups, significantly increasing volatility.[6][13]

  • GC Column: A low-polarity column, such as a DB-5MS, is chosen. These columns are robust and provide excellent separation for a wide range of derivatized compounds.[13]

  • Mass Spectrometry (MS) Detection: MS provides high selectivity and sensitivity. Operating in Selected Ion Monitoring (SIM) mode allows for the monitoring of specific fragment ions of the derivatized analyte, drastically lowering the background noise and improving the limit of detection.

Experimental Protocol: GC-MS with Benzylation
  • Derivatization:

    • To 1 mL of the sample (in a suitable aprotic solvent like Dichloromethane), add 50 µL of benzyl bromide and an excess of a mild inorganic base (e.g., anhydrous Sodium Carbonate).

    • Seal the vial and heat at 60°C for 2 hours.[13]

    • Cool, filter out the base, and the sample is ready for injection.

  • GC-MS System Preparation:

    • GC-MS System: Agilent 6890/5975 or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm id x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C (Splitless mode).

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • MS Source Temperature: 230°C.

    • MS Quad Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.

  • Standard and Sample Preparation:

    • Prepare standards in the desired concentration range (e.g., 1-100 ng/mL).

    • Derivatize standards and samples in parallel using the protocol above.

  • Analysis and Quantification:

    • Inject 1 µL of the derivatized standards and samples.

    • Quantify using the peak area of the primary monitored ion against the calibration curve.

Workflow for GC-MS Derivatization and Analysis

GCMS_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing P1 Aliquot Sample/Standard in DCM P2 Add Benzyl Bromide & Na2CO3 P1->P2 P3 Heat at 60°C for 2h P2->P3 P4 Cool and Filter P3->P4 A1 Inject 1 µL into GC-MS (Splitless Mode) P4->A1 A2 Separate on DB-5MS Column A1->A2 A3 Detect via MS (SIM Mode) A2->A3 D1 Generate Calibration Curve A3->D1 D2 Integrate Ion Chromatogram A3->D2 D3 Calculate Concentration D1->D3 D2->D3

Caption: Workflow for GC-MS analysis via benzylation derivatization.

Method 3: Electrochemical Sensing

Electrochemical methods offer a powerful, rapid, and often more sensitive alternative to chromatography, particularly for electroactive molecules like phenols.[8] This approach relies on the oxidation of the phenolic hydroxyl group at the surface of a modified electrode.

Causality of Experimental Choices
  • Working Electrode: A Glassy Carbon Electrode (GCE) is a common choice. Its surface is modified with nanomaterials, such as graphene oxide or carbon nanotubes, to increase the electroactive surface area and enhance the kinetics of the electron transfer process.[14][15] This modification directly leads to a lower detection limit.

  • Technique: Differential Pulse Voltammetry (DPV) is selected over Cyclic Voltammetry (CV) for quantitative purposes. DPV minimizes the background (capacitive) current, resulting in a significantly improved signal-to-noise ratio and, consequently, a much lower LOQ.[8]

  • Supporting Electrolyte: A phosphate buffer solution (PBS) at a physiological pH (e.g., 7.4) is used to provide a conductive medium and control the protonation state of the analyte, ensuring a reproducible electrochemical response.

Experimental Protocol: DPV with a Modified GCE
  • Electrode Preparation:

    • Polish a bare GCE with alumina slurry, then sonicate in water and ethanol to clean.

    • Drop-cast a solution of multi-walled carbon nanotubes (MWCNTs) onto the GCE surface and allow it to dry, forming a stable modifying film.

  • Electrochemical Cell Setup:

    • Working Electrode: MWCNT-modified GCE.

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum wire.

    • Electrolyte: 0.1 M Phosphate Buffer Solution (pH 7.4).

  • Standard and Sample Preparation:

    • Prepare a 1 mM stock solution of the analyte in 0.1 M PBS.

    • Create calibration standards by spiking known volumes of the stock solution directly into the electrochemical cell containing the electrolyte.

  • Analysis and Quantification:

    • Immerse the electrodes in the electrolyte.

    • Record a DPV scan over a potential range that covers the oxidation of the phenol (e.g., +0.2 V to +0.8 V).

    • Measure the peak current from the resulting voltammogram.

    • Plot the peak current versus concentration to generate a calibration curve. For a molecularly imprinted sensor, a linear range of 1x10⁻⁸ to 1.8x10⁻⁶ M with a detection limit of 4.2x10⁻⁹ M has been reported for phenol.[16]

Performance Comparison: Accuracy and Precision Limits

The following table summarizes the expected performance characteristics for each method, based on data from analogous compounds reported in the literature. These values serve as a benchmark for method development and validation.

Parameter RP-HPLC-DAD GC-MS (with Derivatization) Electrochemical Sensing (DPV) Authoritative Source
Limit of Detection (LOD) 0.01 - 0.35 µg/mL~1-10 ng/mL (in sample)10⁻⁸ - 10⁻⁹ M (~2-20 ng/mL)[9][13][16][17]
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL~5-20 ng/mL (in sample)10⁻⁷ - 10⁻⁸ M (~20-200 ng/mL)[9][13][16][17]
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%[2][10][18][19]
Precision (%RSD) < 2%< 5%< 5%[2][9][17]
Linearity (R²) > 0.999> 0.995> 0.99[9][10]
Sample Throughput ModerateLow (due to derivatization)HighN/A
Matrix Complexity TolerantSensitiveCan be sensitiveN/A

Validating the Chosen Method: A Regulatory Imperative

Regardless of the chosen technique, validation is required to demonstrate that the analytical procedure is fit for its intended purpose.[1] This process follows a predefined protocol and is governed by ICH Q2(R2) and FDA guidelines.[2][3][4][5]

The Validation Lifecycle

Validation_Lifecycle cluster_params Core Validation Parameters (ICH Q2) ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (%RSD) Specificity Specificity LOD LOD LOQ LOQ Linearity Linearity (R²) Range Range Robustness Robustness Report Validation Report Accuracy->Report Lifecycle Continuous Method Lifecycle Management Report->Lifecycle

Caption: The analytical method validation lifecycle based on ICH guidelines.

Conclusion and Recommendations

Choosing the optimal method for detecting 2-(1-Amino-2-hydroxyethyl)-4-methylphenol depends entirely on the analytical objective.

  • For routine quality control in a regulated environment, the RP-HPLC-DAD method is the superior choice. It offers a well-understood, robust, and precise platform with excellent accuracy, meeting all typical regulatory requirements for assay and impurity testing.

  • For achieving the lowest possible detection limits, such as in metabolite identification or trace impurity analysis in complex matrices, GC-MS with derivatization is recommended. The selectivity of SIM mode provides unparalleled sensitivity, though at the cost of increased sample preparation time and complexity.

  • For rapid screening or high-throughput applications, Electrochemical Sensing presents a compelling alternative. It is fast, highly sensitive, and requires minimal sample preparation, making it ideal for process analytical technology (PAT) or initial screening of large sample sets.

Ultimately, the data presented in this guide, derived from established analytical principles and literature on analogous compounds, provides a solid foundation. The next step is to take these protocols into the laboratory and perform a rigorous, documented validation that proves the chosen method is accurate, precise, and fit for its intended purpose.

References

  • Recent advances in electrochemical modified Electrodes for sensing phenol derivatives. (n.d.). Google Scholar.
  • A highly sensitive electrochemical biosensor for phenol derivatives using a graphene oxide-modified tyrosinase electrode | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (2023, November). FDA.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google Scholar.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023, August 15). PubMed.
  • Electrochemical sensing of phenols on flat carbon surfaces functionalized with different chemical groups. (n.d.). Phantoms Foundation.
  • Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. (n.d.). PMC.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023, April 19). OSTI.
  • Surface molecularly imprinted electrochemical sensor for phenol based on SiO2 nanoparticles. (n.d.). RSC Publishing.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020, April 21). FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. (2023, August 14). OSTI.GOV.
  • Ethanolamine Analysis by GC/MS using a Zebron™ ZB-5MSPLUS ™ GC Column. (n.d.). Google Scholar.
  • Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. (2022, May 20). Phenomenex.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). Malaysian Journal of Fundamental and Applied Sciences.
  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024, August 8). Embrapa.
  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, November 23). ResearchGate.
  • HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. (2013, October 15). Journal of Chromatographic Science | Oxford Academic.
  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016, February 27). Journal of Applied Pharmaceutical Science.
  • Limit of Detection. (2025, May 29). National Exposure Report - CDC.
  • T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). (n.d.). OSHA.
  • Analysis of 2-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)prop. (2010, August 10). Chromatography Forum.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Executive Summary: Immediate Operational Directives 2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a bifunctional pharmaceutical intermediate possessing both phenolic (acidic) and aliphatic amine (basic) moieties. This amp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a bifunctional pharmaceutical intermediate possessing both phenolic (acidic) and aliphatic amine (basic) moieties. This amphoteric nature dictates specific handling and disposal protocols to prevent exothermic incompatibility and environmental toxicity.

Core Safety Directive:

  • Primary Hazard: Severe skin/eye irritant and potential systemic toxin via dermal absorption (due to the phenolic group).

  • Disposal Method: High-Temperature Incineration (Waste Code: Non-Halogenated Organic).

  • Contraindication: NEVER mix with strong oxidizing agents (e.g., nitric acid, permanganates) or dispose of via sanitary sewer systems.

Chemical Profile & Hazard Analysis

To handle this compound safely, one must understand its dual-reactivity profile. It is structurally related to adrenergic neurotransmitter analogs, implying potential biological activity (cardiovascular/CNS) if absorbed.

PropertyCharacteristicOperational Implication
Functional Groups Phenol (

) + Amino-Alcohol (

)
Amphoteric: Acts as a base with strong acids and an acid with strong bases. Avoid mixing with concentrated acids or bases in waste streams to prevent heat generation.
pKa Values Phenol

10.0; Amine

9.5
At neutral pH, the molecule may exist in a zwitterionic equilibrium. Solubility can change drastically with pH adjustments.
Stability Oxidation PronePhenolic groups oxidize to quinones (darkening color) upon air exposure. Store under inert gas (Nitrogen/Argon).
Toxicity Class Toxic / CorrosiveSkin Absorption Risk: Phenols penetrate nitrile rapidly. See PPE section.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for phenolic compounds due to rapid permeation through standard nitrile gloves.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield) or Butyl Rubber Standard nitrile degrades quickly upon phenol contact. Laminate offers >4hr breakthrough time.
Eye Protection Chemical Splash Goggles + Face ShieldRisk of irreversible corneal damage from the basic amine/acidic phenol combination.
Respiratory P100 / N95 (for solids) or Fume Hood (for solutions)Prevent inhalation of dusts which can cause adrenergic systemic effects.
Body Tyvek® Lab Coat or Chemical ApronPrevent contamination of street clothes; phenols adhere to fabric.

Disposal Procedures

Waste Characterization

Under EPA RCRA regulations (40 CFR 261), this specific isomer is likely not P-listed or U-listed by name. However, it must be treated as a Characteristic Hazardous Waste due to toxicity and potential corrosivity.

  • RCRA Code Recommendation: Treat as D002 (Corrosive) if pH

    
     2 or 
    
    
    
    12.5. Otherwise, classify as Non-Regulated Hazardous Waste (Form Code 002 - Organic Solids) for incineration.
  • EPA Waste Stream: Non-Halogenated Organic.

Disposal Workflow Decision Tree

The following diagram outlines the logical flow for segregating this waste stream to ensure compliance and safety.

DisposalWorkflow cluster_0 Disposal Logic Start Waste Generation: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution BinA Stream A: Solid Toxic Organic (Double Bagged) Solid->BinA Pack in HDPE Drum SolventCheck Contains Halogens? (e.g., DCM, Chloroform) Liquid->SolventCheck BinB Stream B: Non-Halogenated Organic (High BTU Incineration) SolventCheck->BinB No (MeOH, EtOH, DMSO) BinC Stream C: Halogenated Organic (Specific Incineration) SolventCheck->BinC Yes (DCM, CHCl3)

Figure 1: Waste Segregation Logic. Note that segregation of halogenated solvents is critical for incineration facility compliance.

Step-by-Step Disposal Protocol
  • Collection:

    • Solids: Collect in a wide-mouth HDPE jar. Label as "Toxic Solid, Organic, n.o.s. (Contains Phenolic Amine)."[1]

    • Liquids: Collect in glass or HDPE carboys. Do not use metal containers (phenols can corrode certain metals over time).

  • Labeling:

    • Must include the GHS pictogram for Health Hazard (Target Organ) and Corrosion .

    • Explicitly write: "DO NOT MIX WITH OXIDIZERS."

  • Consolidation:

    • Ensure the waste container pH is checked. If mixing with acidic waste streams, add slowly to check for exotherms.

  • Final Disposition:

    • Transfer to EHS for High-Temperature Incineration . This destroys the biological activity of the adrenergic pharmacophore.

Emergency Procedures: Spill Management

In the event of a spill, the amphoteric nature requires a specific neutralization approach.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Splash Goggles + Double Gloves) Spill->PPE Contain 2. Containment (Absorbent Pillows) PPE->Contain Neutralize 3. Neutralization (Do NOT use Strong Acid/Base) Contain->Neutralize Absorb 4. Absorption (Vermiculite or Clay) Neutralize->Absorb Apply Absorbent Clean 5. Decontamination (Soap & Water Wash) Absorb->Clean Collect as HazWaste

Figure 2: Spill Response Workflow. Emphasis is placed on avoiding strong neutralization agents that could trigger heat evolution.

Specific Spill Tactics:

  • Solid Spill: Do not dry sweep (dust generation).[2] Cover with wet paper towels (water) to dampen, then scoop into a disposal bag.

  • Liquid Spill: Cover with an inert absorbent (Vermiculite, Bentonite). Avoid using "Acid Neutralizer" or "Base Neutralizer" powders immediately, as the heat generated from neutralizing the phenol or amine moiety can vaporize toxic fumes. Use inert absorption first.

References & Regulatory Grounding[1][3][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 (Identification and Listing of Hazardous Waste). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

Disclaimer: This guide is intended for use by trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling, as impurity profiles may alter hazard classifications.

Sources

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